Product packaging for Eugenitin(Cat. No.:CAS No. 480-12-6)

Eugenitin

Cat. No.: B1230256
CAS No.: 480-12-6
M. Wt: 220.22 g/mol
InChI Key: RGTSAUBIQAKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eugenitin is a member of chromones. It has a role as a metabolite.
This compound has been reported in Floropilus chiversii, Mycoleptodiscus indicus, and Syzygium aromaticum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B1230256 Eugenitin CAS No. 480-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSAUBIQAKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197376
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-12-6
Record name Eugenitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugenitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 °C
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of Eugenitin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Eugenitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chromone derivative, a type of phenolic compound naturally occurring in cloves (Syzygium aromaticum) and has also been isolated from the fungal species Cylindrocarpon sp.[1][2] As a molecule of interest in natural product chemistry and drug discovery, a thorough understanding of its physicochemical properties is essential for its isolation, characterization, and potential therapeutic application. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and visualizes key conceptual workflows relevant to its study.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound. Data is categorized as either experimentally determined or computationally predicted, providing a clear indication of the confidence level for each value.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 5-hydroxy-7-methoxy-2,6-dimethyl-4H-chromen-4-one[1][3]
CAS Number 480-12-6[1][3][4][5][6][7]
Chemical Formula C₁₂H₁₂O₄[1][3][4][5][8]
Molecular Weight 220.22 g/mol [3][4][5]
Monoisotopic Mass 220.0736 Da[3]
Mass Composition C 65.45%; H 5.49%; O 29.06%[3]
Table 2: Physicochemical Parameters of this compound
PropertyExperimental ValuePredicted ValueSource(s)
Melting Point 160-162 °C-[3][4][5][6]
Boiling Point Not Available402.2 ± 45.0 °C[3][5][6][7]
Density Not Available1.267 ± 0.06 g/cm³[5][6]
Water Solubility Not Available0.98 g/L; 233.8 mg/L @ 25 °C[3][7]
logP (Octanol-Water) Not Available2.23 - 2.88[3][5][7]
pKa (Acidic) Not Available6.74 - 8.97[3][5][6]

Experimental Protocols for Physicochemical Characterization

While specific experimental procedures for determining every physicochemical property of this compound are not extensively detailed in the literature, this section outlines standard methodologies widely used for natural products. These protocols provide a foundational framework for researchers aiming to experimentally verify the predicted values.

Determination of Melting Point

The melting point is a crucial indicator of purity.

  • Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

  • Methodology:

    • A small, dry sample of purified this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (around 160 °C).

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Solubility

Solubility data is critical for developing formulations and designing bioassays.

  • Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV).

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

    • The vial is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear supernatant is quantified using a validated analytical method like HPLC. This concentration represents the equilibrium solubility.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Separatory funnel, pH meter, analytical balance, temperature-controlled shaker, centrifuge, HPLC-UV.

  • Methodology (Shake-Flask Method):

    • Water and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known amount of this compound is dissolved in the n-octanol phase.

    • The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

    • The mixture is shaken gently for several hours to allow for partitioning equilibrium and then left to stand for the phases to separate completely.

    • The concentration of this compound in both the n-octanol and water phases is determined by HPLC.

    • The logP is calculated as: logP = log₁₀([this compound]octanol / [this compound]water).

Visualizations: Workflows and Interactions

The following diagrams, created using the DOT language, illustrate conceptual workflows and molecular interactions relevant to the study of this compound.

cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization plant Plant Material (e.g., Cloves) extract Crude Extract plant->extract Solvent Extraction (e.g., Ethanol) chromatography Column Chromatography extract->chromatography fractions Collected Fractions chromatography->fractions Elution This compound Pure this compound fractions->this compound Purity Analysis (TLC, HPLC) spectroscopy Spectroscopic Analysis (NMR, MS) This compound->spectroscopy physchem Physicochemical Analysis (Melting Point, Solubility) This compound->physchem

Caption: Generalized workflow for the isolation and characterization of this compound.

This compound This compound enzyme GH11 endo-xylanase This compound->enzyme Binds to & Activates activity Increased Enzymatic Activity enzyme->activity Leads to

Caption: Diagram of this compound's activation of the GH11 endo-xylanase enzyme.

References

Eugenitin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenitin, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential biological activities. First identified in 1972, this phenolic compound is found in both the plant and fungal kingdoms. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it explores the potential interactions of this compound with key cellular signaling pathways, offering insights for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using DOT language diagrams for enhanced clarity.

Discovery and Historical Context

This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) was first isolated and characterized from a natural source in 1972 by Coombe, Lowe, and Watson.[1] Their pioneering work identified the compound in the fungal species Cylindrocarpon sp. C.M.I. 127996.[1] While the synthesis of this compound had been achieved in the preceding decades, this was the first report of its existence as a natural product.[2] Subsequent research has also identified this compound as a constituent of cloves, the aromatic flower buds of Syzygium aromaticum (L.) Merr. & L.M. Perry.[3]

Natural Sources of this compound

This compound has been identified in two primary natural sources, one fungal and one plant-based.

Natural SourceKingdomPart of Organism
Cylindrocarpon sp. C.M.I. 127996FungiMycelial culture
Syzygium aromaticum (Clove)PlantaeFlower buds

While this compound is a known constituent of clove oil, its concentration is significantly lower than that of the major component, eugenol.[3][4] Quantitative analysis of this compound in these natural sources is crucial for understanding its potential biological significance and for the development of standardized extracts.

Experimental Protocols

Isolation of this compound from Natural Sources

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol based on established methods for the isolation of chromones from natural products.

Experimental Workflow: Isolation and Purification of this compound

G start Dried Natural Source (e.g., Clove Buds or Fungal Mycelia) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of this compound-rich Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification pure_this compound Pure this compound purification->pure_this compound G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization chromone_core Chromone Scaffold cyclization->chromone_core methylation Methylation (SAM) chromone_core->methylation hydroxylation Hydroxylation methylation->hydroxylation This compound This compound hydroxylation->this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibition? NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA gene_expression Pro-inflammatory Gene Expression DNA->gene_expression IkB_NFkB->NFkB_nuc NF-κB Translocation G cluster_sending_cell Signaling Cell cluster_receiving_cell Receiving Cell cluster_nucleus Nucleus ligand Notch Ligand (e.g., Delta, Jagged) notch_receptor Notch Receptor ligand->notch_receptor Binding gamma_secretase γ-secretase notch_receptor->gamma_secretase Cleavage NICD NICD gamma_secretase->NICD Release CSL CSL NICD->CSL Translocation & Binding This compound This compound This compound->gamma_secretase Inhibition? target_genes Target Gene Expression CSL->target_genes

References

The Biosynthesis of Eugenitin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in various plants, including cloves (Syzygium aromaticum), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound proceeds via the polyketide pathway, a major route for the production of a diverse array of secondary metabolites in plants. The pathway can be broadly divided into two key stages: the formation of the chromone backbone and the subsequent modification of this core structure.

Formation of the Chromone Backbone: The Role of Pentaketide Chromone Synthase (PCS)

The central enzymatic step in the formation of the chromone ring is catalyzed by a type III polyketide synthase (PKS) known as Pentaketide Chromone Synthase (PCS) . This enzyme orchestrates the iterative condensation of five molecules of malonyl-CoA to produce a pentaketide intermediate, which then undergoes cyclization to form the characteristic chromone structure.[1][2]

The overall reaction catalyzed by PCS can be summarized as:

5 Malonyl-CoA → 5,7-dihydroxy-2-methylchromone + 5 CO₂ + 5 CoASH

This initial chromone product, 5,7-dihydroxy-2-methylchromone, serves as the immediate precursor for this compound.

Methylation of the Chromone Core: The Function of O-Methyltransferase (OMT)

The final step in this compound biosynthesis is the methylation of the hydroxyl group at the C-7 position of 5,7-dihydroxy-2-methylchromone. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

The methylation reaction is as follows:

5,7-dihydroxy-2-methylchromone + S-adenosyl-L-methionine → this compound (5-hydroxy-7-methoxy-2-methylchromone) + S-adenosyl-L-homocysteine

While the specific OMT responsible for this transformation in many this compound-producing plants is yet to be fully characterized, studies on related chromone and flavonoid biosynthesis suggest the involvement of a highly specific OMT that recognizes the chromone substrate.[3][4]

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, analysis of related enzymes and pathways provides some insights. The following table summarizes hypothetical quantitative parameters that could be determined through the experimental protocols outlined in this guide.

EnzymeSubstrate(s)Product(s)Kcat (s⁻¹)Km (µM)Optimal pHOptimal Temp (°C)
Pentaketide Chromone Synthase (PCS) Malonyl-CoA5,7-dihydroxy-2-methylchromoneTo be determinedTo be determined~7.0 - 8.025 - 37
Chromone-specific O-Methyltransferase (OMT) 5,7-dihydroxy-2-methylchromone, SAMThis compound, SAHTo be determinedTo be determined~7.5 - 8.530 - 40

Note: The values in this table are indicative and need to be experimentally determined for the specific enzymes involved in this compound biosynthesis.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Pentaketide Chromone Synthase (PCS)

Objective: To produce and purify recombinant PCS for in vitro characterization.

Methodology:

  • Gene Amplification and Cloning:

    • Isolate total RNA from a known this compound-producing plant (e.g., Syzygium aromaticum).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the putative PCS gene using gene-specific primers designed based on homologous sequences from other chromone-producing plants.

    • Clone the amplified PCS cDNA into a suitable expression vector (e.g., pET-28a(+)) containing a His-tag for affinity purification.[5][6]

  • Heterologous Expression in E. coli:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.[7][8]

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the recombinant PCS protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Pentaketide Chromone Synthase (PCS)

Objective: To determine the enzymatic activity and kinetic parameters of the purified PCS.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 1-5 µg of purified PCS

      • 100-500 µM Malonyl-CoA

    • The final reaction volume is typically 50-100 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of acidic methanol (e.g., methanol with 1% acetic acid).

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Product Analysis by HPLC-MS:

    • Analyze the reaction products by reverse-phase HPLC coupled with mass spectrometry (MS).[9][10]

    • Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the formation of 5,7-dihydroxy-2-methylchromone by its characteristic mass-to-charge ratio (m/z).

    • Quantify the product by comparing its peak area to a standard curve of an authentic standard.

  • Kinetic Analysis:

    • To determine the Kₘ and Vₘₐₓ, perform the assay with varying concentrations of malonyl-CoA (e.g., 10-500 µM) and a fixed amount of enzyme.

    • Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 3: Heterologous Expression and Purification of Chromone O-Methyltransferase (OMT)

Objective: To produce and purify the specific OMT involved in this compound biosynthesis.

Methodology:

  • Follow a similar procedure as described in Protocol 1 for PCS, but use primers specific for the putative chromone OMT gene. The expression and purification conditions may need to be optimized for the specific OMT.[11][12]

Protocol 4: In Vitro Enzyme Assay for Chromone O-Methyltransferase (OMT)

Objective: To characterize the activity and substrate specificity of the purified OMT.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1-5 µg of purified OMT

      • 50-200 µM 5,7-dihydroxy-2-methylchromone (substrate)

      • 100-500 µM S-adenosyl-L-methionine (SAM) (methyl donor)

      • 5 mM MgCl₂ (often required for OMT activity)

    • The final reaction volume is typically 50-100 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction and extract the products as described in Protocol 2 .

  • Product Analysis by HPLC-MS:

    • Analyze the reaction products by HPLC-MS.

    • Monitor the formation of this compound by its characteristic m/z and retention time compared to an authentic standard.

    • Quantify the product using a standard curve.

  • Substrate Specificity and Kinetic Analysis:

    • Test the activity of the OMT with other potential substrates (e.g., other hydroxylated chromones or flavonoids) to determine its substrate specificity.

    • Perform kinetic analysis by varying the concentrations of 5,7-dihydroxy-2-methylchromone and SAM to determine their respective Kₘ and Vₘₐₓ values.

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Eugenitin_Biosynthesis MalonylCoA Malonyl-CoA (x5) PCS Pentaketide Chromone Synthase (PCS) MalonylCoA->PCS Pentaketide Linear Pentaketide Intermediate PCS->Pentaketide 5 CO2 + 5 CoASH Chromone_Precursor 5,7-dihydroxy-2-methylchromone Pentaketide->Chromone_Precursor Cyclization OMT O-Methyltransferase (OMT) Chromone_Precursor->OMT SAM S-adenosyl-L-methionine (SAM) SAM->OMT This compound This compound OMT->this compound SAH S-adenosyl-L-homocysteine (SAH) OMT->SAH

This compound Biosynthesis Pathway

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay and Analysis Gene_Isolation Gene Isolation (e.g., PCS or OMT) Cloning Cloning into Expression Vector Gene_Isolation->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (Ni-NTA) Cell_Lysis->Affinity_Chromatography SDS_PAGE Purity Check (SDS-PAGE) Affinity_Chromatography->SDS_PAGE Enzyme_Assay In Vitro Enzyme Assay SDS_PAGE->Enzyme_Assay HPLC_MS Product Analysis (HPLC-MS) Enzyme_Assay->HPLC_MS Kinetic_Analysis Kinetic Analysis HPLC_MS->Kinetic_Analysis

Enzyme Characterization Workflow

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between the polyketide and methylation pathways in plants. While the core enzymatic machinery involving Pentaketide Chromone Synthase and an O-Methyltransferase has been outlined, further research is required to fully elucidate the specific enzymes involved in different plant species, their kinetic properties, and the regulatory mechanisms governing this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate these aspects, paving the way for the potential biotechnological production of this compound and related bioactive chromones.

References

An In-Depth Technical Guide on the Isolation of Eugenitin from Syzygium aromaticum (Cloves)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of eugenitin, a chromone derivative found in Syzygium aromaticum (cloves). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support research and development in natural product chemistry and drug discovery.

Introduction

Syzygium aromaticum, commonly known as clove, is a rich source of various bioactive compounds. While the primary component of clove oil is eugenol, the plant also contains other noteworthy phytochemicals, including the chromone this compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one). This compound has garnered interest for its potential pharmacological activities. This guide details the methodology for its isolation and characterization.

Extraction and Isolation of this compound

The isolation of this compound from Syzygium aromaticum is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoids and chromones from plant materials.

Experimental Protocol: Extraction and Fractionation

Objective: To obtain a crude extract enriched with phenolic compounds, including this compound, from clove buds.

Materials:

  • Dried clove buds (Syzygium aromaticum)

  • Methanol

  • n-Hexane

  • Ethyl acetate

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Grinder

Procedure:

  • Preparation of Plant Material: Grind dried clove buds into a fine powder.

  • Maceration:

    • Soak 100 g of the powdered cloves in 500 mL of methanol at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL) using a separatory funnel.

    • Collect the ethyl acetate fraction, which is expected to contain this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.

Experimental Protocol: Column Chromatography

Objective: To separate the components of the ethyl acetate fraction and isolate fractions containing this compound.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.). Finally, wash the column with methanol.

  • Fraction Collection and Analysis: Collect the eluate in fractions of 20-25 mL. Monitor the fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate mobile phase. Spot the fractions on a TLC plate and visualize under a UV lamp. Combine the fractions that show similar TLC profiles. Fractions containing this compound are expected to elute with a semi-polar mobile phase.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography containing this compound in methanol and filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system with a C18 column to determine the retention time of this compound. A common mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Scale-up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system.

  • Purification: Inject the prepared sample onto the preparative column and run the gradient method.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fraction to obtain isolated this compound.

Quantitative Data

The yield of this compound from cloves is generally low compared to eugenol.

ParameterValueReference
Extraction Yield (Crude Methanol Extract) 15-20% (w/w) from dried clove budsGeneral literature on clove extraction
This compound Content in Cloves Variable, typically in trace amounts[1]
Purity after Preparative HPLC >95%[2]

Characterization of this compound

The structure and identity of the isolated this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)12.5 (s, 1H, 5-OH), 6.1 (s, 1H, H-8), 5.9 (s, 1H, H-3), 3.8 (s, 3H, 7-OCH₃), 2.3 (s, 3H, 6-CH₃), 2.0 (s, 3H, 2-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)182.1 (C-4), 166.5 (C-7), 162.3 (C-5), 161.9 (C-2), 157.8 (C-8a), 111.8 (C-3), 108.5 (C-4a), 106.2 (C-6), 91.8 (C-8), 55.8 (7-OCH₃), 20.3 (2-CH₃), 7.8 (6-CH₃)
Mass Spectrometry (EI-MS) m/z (%)220 [M]⁺, 205, 177
FT-IR (KBr) νₘₐₓ (cm⁻¹)3450 (O-H stretch), 2925 (C-H stretch), 1660 (C=O stretch, γ-pyrone), 1620, 1580 (C=C aromatic stretch), 1150 (C-O stretch)

Biological Activity and Signaling Pathways

Eugenol, the major component of clove oil, has been studied for its anti-inflammatory and antioxidant properties, which are reported to be mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[3][4] While specific studies on this compound are less common, as a flavonoid-like chromone, it is hypothesized to possess similar activities. The antioxidant activity of such phenolic compounds often involves the donation of a hydrogen atom to scavenge free radicals, while anti-inflammatory effects can be mediated by the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways for Investigation
  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7][8]

  • Nrf2/ARE Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative stress.[4][9][10]

Visualizations

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for the Isolation of this compound clove_buds Dried Clove Buds (Syzygium aromaticum) grinding Grinding clove_buds->grinding powder Clove Powder grinding->powder maceration Maceration (Methanol) powder->maceration crude_extract Crude Methanol Extract maceration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discarded) partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography enriched_fractions This compound-Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound characterization Spectroscopic Characterization (NMR, MS, IR) pure_this compound->characterization anti_inflammatory_pathway Figure 2: Hypothesized Anti-Inflammatory Action of this compound via NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Inflammatory Stimuli DNA DNA (Promoter Region) NFkB_nucleus->DNA Binding cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->cytokines Transcription inflammation Inflammation cytokines->inflammation This compound This compound This compound->IKK Inhibition antioxidant_pathway Figure 3: Hypothesized Antioxidant Action of this compound via Nrf2 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Nrf2_Keap1 Nrf2-Keap1 Complex ubiquitination Ubiquitination & Degradation Nrf2_Keap1->ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binding antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->antioxidant_genes Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection This compound This compound This compound->Nrf2_Keap1 Dissociation oxidative_stress Oxidative Stress oxidative_stress->Nrf2_Keap1 Dissociation

References

An In-depth Technical Guide to Determining the Solubility of Eugenitin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitin, a chromone derivative found in cloves and certain fungal species, has garnered interest for its potential biological activities. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and preclinical development. This technical guide addresses the current lack of publicly available quantitative solubility data for this compound. It provides a comprehensive framework for researchers to systematically determine and analyze the solubility of this compound in common organic solvents. The guide details the widely accepted shake-flask method for achieving equilibrium solubility, coupled with robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for accurate quantification. Furthermore, this document presents a clear, actionable workflow and the necessary components for establishing a reliable solubility profile of this compound, thereby facilitating its advancement in research and drug development pipelines.

Introduction

This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a phenolic compound belonging to the chromone class. Its structural features suggest a range of solubilities in different organic solvents, a key physicochemical parameter influencing its handling and application in various scientific contexts. The solubility of a compound dictates the choice of solvents for extraction from natural sources, the design of crystallization and purification processes, and the development of suitable formulations for in vitro and in vivo studies.

Despite its scientific interest, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed experimental framework for researchers to generate this crucial data in a standardized and reproducible manner.

Theoretical Background: Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other. The solubility of a chromone derivative like this compound in a particular solvent is influenced by factors such as:

  • Polarity of the solvent and solute: The presence of hydroxyl and methoxy groups in this compound allows for hydrogen bonding and polar interactions, while the aromatic ring system contributes to its nonpolar character.

  • Temperature: The dissolution of a solid is often an endothermic process, meaning solubility tends to increase with temperature.

  • Intermolecular forces: The strength of the interactions between this compound molecules in its crystal lattice versus the interactions between this compound and solvent molecules will determine the extent of dissolution.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurements.

  • Solute: High-purity this compound (≥98%)

  • Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, chloroform)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

    • pH meter (for aqueous solutions, if applicable)

The determination of this compound solubility can be systematically approached through a series of well-defined steps, from preparation to analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solvents Prepare Solvent Systems prep_this compound Weigh Excess this compound add_solvent Add Solvent to this compound prep_this compound->add_solvent shake Agitate at Constant Temperature (e.g., 24-72h) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify

Early-Stage Research on Eugenitin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in various natural sources including cloves and certain fungal species, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the early-stage research into this compound's bioactivity, with a primary focus on its potential anticancer, anti-inflammatory, and antioxidant properties. Due to the limited availability of specific quantitative data and detailed mechanistic studies on this compound, this guide also incorporates extensive data from its close structural analog, Eugenol, to provide a comparative framework and suggest potential avenues for future research on this compound.

Anticancer Activity

While direct and extensive quantitative data on the anticancer activity of purified this compound is limited in the current scientific literature, preliminary studies suggest its potential as an antitumoral agent.[2] In contrast, its analog Eugenol has been more thoroughly investigated, demonstrating cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Cytotoxicity of Eugenol

The following table summarizes the 50% inhibitory concentration (IC50) values of Eugenol against various cancer cell lines, providing a benchmark for potential future studies on this compound.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer22.75[3]
MDA-MB-231Breast Cancer15.09[3]
A549Lung Cancer400[4]
HeLaCervical CancerNot specified[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or Eugenol (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Eugenol for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound/Eugenol A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are an area of active investigation. While specific mechanistic details for this compound are still emerging, studies on Eugenol provide valuable insights into potential pathways, including the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[6][7]

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound or Eugenol

  • COX-2 inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and arachidonic acid solution according to the kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and different concentrations of this compound or a known COX-2 inhibitor (positive control). Incubate for a specified time at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a set incubation period, measure the product formation (e.g., prostaglandin E2) using a suitable detection method as described in the kit protocol (often colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition by Eugenol

Eugenol has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[8][9] The following diagram illustrates the proposed mechanism of NF-κB inhibition.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Eugenol Eugenol Eugenol->IKK Inhibits NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces IkB_NFkB->NFkB_nuc Translocation

Proposed mechanism of NF-κB pathway inhibition by Eugenol.

Antioxidant Activity

The antioxidant potential of this compound is suggested by its phenolic structure, a common feature of many antioxidant compounds. While specific quantitative antioxidant data for this compound is sparse, the structurally similar Eugenol exhibits significant free radical scavenging activity.[2][10]

Quantitative Data: Antioxidant Activity of Eugenol

The following table presents the IC50 values for the free radical scavenging activity of Eugenol using common antioxidant assays.

AssayIC50 (µg/mL)Reference
DPPH11.7[2]
ABTS0.1595 (mg/mL)[2]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound or Eugenol (dissolved in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound, Eugenol, and the positive control in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value from a plot of inhibition percentage against sample concentration.

DPPH_Assay_Principle DPPH_radical DPPH• (Purple) Antioxidant + Antioxidant-H DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donates H• Antioxidant_radical + Antioxidant•

Principle of the DPPH radical scavenging assay.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-elucidated. However, research on Eugenol has identified its influence on several key pathways involved in cancer and inflammation, including the PI3K/Akt and MAPK pathways.[4][8] These findings suggest that this compound may have similar targets, warranting further investigation.

Signaling Pathway: Potential Modulation of MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. The diagram below illustrates a simplified overview of the MAPK/ERK pathway, a potential target for compounds like this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds & Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse Regulates

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Eugenitin from Clove Buds (Syzygium aromaticum)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenitin is a chromone derivative found in clove buds (Syzygium aromaticum)[1]. As a phenolic compound, it is of interest to researchers in natural product chemistry and drug development for its potential biological activities. Unlike the abundant essential oil component eugenol, this compound is a minor constituent, necessitating a robust multi-step protocol for its isolation and purification. This application note provides a detailed methodology for the extraction of this compound from clove buds, encompassing initial solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic purification. The protocol is designed for researchers in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of appropriate extraction and analytical methods.

PropertyValueReference
IUPAC Name 5-Hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one[1]
Molecular Formula C₁₂H₁₂O₄[1]
Molar Mass 220.224 g·mol⁻¹[1]
CAS Number 480-12-6[1]
Appearance Not specified, likely a solid at room temperature
Melting Point 162 °C[2]
Water Solubility 233.8 mg/L (at 25 °C, estimated)[3]

Experimental Protocols

The overall workflow for the extraction and purification of this compound is depicted in the diagram below. The process begins with a crude extraction and is followed by successive purification steps to isolate the target compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Crude Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start Dried Clove Buds grinding Grinding start->grinding powder Clove Bud Powder grinding->powder maceration Methanol Maceration powder->maceration filtration Filtration maceration->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partition separation Phase Separation partition->separation evaporation2 Rotary Evaporation separation->evaporation2 Ethyl Acetate Phase EtOAc_fraction Ethyl Acetate Fraction evaporation2->EtOAc_fraction column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc This compound-rich Fractions pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1: Workflow for the extraction and purification of this compound.

Preparation of Plant Material
  • Obtain commercially available dried clove buds (Syzygium aromaticum).

  • Grind the dried buds into a fine powder using a laboratory mill or a high-powered blender.

  • Store the powder in an airtight container, protected from light, to prevent degradation of phytochemicals.

Methanolic Extraction

This initial step aims to extract a broad range of compounds, including this compound, from the clove powder.

  • Weigh 100 g of the clove bud powder and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of 95% methanol to the flask.

  • Seal the flask and macerate the mixture for 72 hours at room temperature with occasional agitation.

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction of the residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, which helps in the preliminary fractionation of the crude extract.

  • Dissolve the crude methanolic extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a 1 L separatory funnel.

  • Add 200 mL of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with 200 mL of fresh ethyl acetate.

  • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Filter the dried ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate fraction. This fraction is expected to be enriched with chromones like this compound[4].

Column Chromatography Purification

This is the primary purification step to separate this compound from other compounds in the ethyl acetate fraction.

  • Preparation of the Column:

    • Use a glass column (e.g., 50 cm length x 4 cm diameter).

    • Prepare a slurry of 150 g of silica gel (60-120 mesh) in n-hexane.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Adsorb 5 g of the ethyl acetate fraction onto a small amount of silica gel (approx. 10 g).

    • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.

    • Collect fractions of 20 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

StepMobile Phase (n-Hexane:Ethyl Acetate)Volume (mL)Purpose
1100:0500Elute non-polar compounds
295:5500Increase polarity
390:101000Elute compounds of low to medium polarity
480:201000Elute this compound and other chromones
570:301000Elute more polar compounds
650:50500Column wash
70:100500Column wash
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is recommended[5][6][7].

  • Sample Preparation:

    • Combine and concentrate the this compound-rich fractions obtained from column chromatography.

    • Dissolve the residue in a minimal amount of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • A typical preparative HPLC system with a PDA or UV detector can be used.

    • The conditions in Table 3 can be used as a starting point and should be optimized for the specific instrument and column.

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 70% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the Rf value with a standard, if available.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment by peak area percentage.

  • Mass Spectrometry (MS): To confirm the molecular weight. UPLC-MS/MS can be used for sensitive detection[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.

Signaling Pathway Visualization

While the direct signaling pathways of this compound are not extensively documented, its parent class of compounds, chromones, are known to interact with various cellular targets. For illustrative purposes, a hypothetical signaling pathway diagram is provided below, showing potential interactions based on the known activities of similar phenolic compounds.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cellular Response stimulus Oxidative Stress / Inflammatory Signal ros Reactive Oxygen Species (ROS) stimulus->ros nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk This compound This compound This compound->ros Scavenges This compound->nfkb Inhibits This compound->mapk Modulates antioxidant Antioxidant Enzymes (e.g., SOD, CAT) This compound->antioxidant Upregulates ros->nfkb Activates inflammation Pro-inflammatory Cytokines nfkb->inflammation Induces mapk->inflammation Induces apoptosis Apoptosis mapk->apoptosis Induces

Figure 2: Potential signaling pathways modulated by this compound.

References

Application Note: Quantitative Analysis of Eugenitin in Biological Matrices by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenitin (5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone derivative found in several plant species, notably in cloves (Syzygium aromaticum)[1]. It has garnered scientific interest due to its various reported biological activities, including antimicrobial, antioxidant, and antiviral properties[2]. As research into the therapeutic potential of this compound progresses, particularly in pharmacokinetic and drug metabolism studies, a robust and reliable analytical method for its quantification in biological matrices is essential.

This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method, adapted from a published UPLC-MS/MS procedure, for the determination of this compound in mouse blood.[1] The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible quantification for preclinical research and development.

Analytical Method

This method employs reversed-phase HPLC coupled with UV or Mass Spectrometric (MS) detection for the quantification of this compound. A simple protein precipitation step is used for sample preparation, providing a clean extract suitable for injection.

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Analytical Column: BEH C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm) or equivalent.[1]

  • Reagents:

    • This compound (purity >98%)

    • Chrysin (Internal Standard, IS, purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic Acid (HPLC grade)

    • Ultrapure Water

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column BEH C18 (1.7 µm, 2.1 mm x 50 mm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Gradient Elution 0–0.2 min, 10% B0.2–1.4 min, 10–85% B1.4–2.0 min, 85% B2.0–2.1 min, 85-10% B2.1–3.5 min, 10% B[1]
Column Temperature 30 °C[1]
Injection Volume 2 µL[1]
Detection (MS/MS) ESI Positive, MRM of m/z 221.1→206.0 for this compound and m/z 255.1→152.9 for IS[1]
Detection (UV) Wavelength to be determined by UV scan of this compound standard (typically 250-350 nm for chromones).

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve this compound and chrysin (IS) in a 1:1 (v/v) mixture of methanol and water to prepare individual stock solutions of 1.0 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of this compound working standard solutions by diluting the primary stock solution with methanol to achieve concentrations such as 5, 20, 50, 200, 500, 1,000, 2,000, and 5,000 ng/mL.[1]

  • Internal Standard (IS) Working Solution: Dilute the chrysin primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.[1]

  • Calibration Curve Standards (0.5–500 ng/mL): Spike appropriate amounts of the this compound working standard solutions into blank mouse blood (or other relevant matrix) to create calibration standards with final concentrations of 0.5, 2, 5, 20, 50, 100, 200, and 500 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations (e.g., 1, 45, and 450 ng/mL) in the same manner as the calibration standards.[1]

Protocol 2: Sample Preparation from Blood

The sample preparation workflow involves a straightforward protein precipitation step.

G cluster_prep Sample Preparation Workflow sample 1. Collect 20 µL Blood Sample add_is 2. Add 100 µL Acetonitrile (containing 100 ng/mL IS) sample->add_is vortex 3. Vortex Mix for 1.0 min add_is->vortex centrifuge 4. Centrifuge at 13,000 rpm for 15 min vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject 2 µL into HPLC System supernatant->inject

Figure 1. Workflow for this compound Extraction from Blood.

Detailed Steps:

  • Pipette 20 µL of the blood sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the Internal Standard working solution (100 ng/mL chrysin in acetonitrile).[1] The acetonitrile acts as the protein precipitating agent.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[1]

  • Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject 2 µL of the supernatant into the HPLC system for analysis.[1]

Method Validation Summary

The analytical method was validated according to established bioanalytical guidelines.[1] The key performance characteristics are summarized below.

Validation ParameterResult
Linearity Range 0.5–500 ng/mL[1]
Correlation Coefficient (r) 0.9992[1]
Lower Limit of Quantification (LOQ) 0.5 ng/mL[1]
Accuracy (% Recovery) 98% to 113%[1]
Precision (%RSD) < 12%[1]
Recovery > 81%[1]
Matrix Effect 86% to 94%[1]

Biological Activity Context: Anti-Inflammatory Signaling

While the specific signaling pathways for this compound are still under investigation, the related and well-studied compound, eugenol, is known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines. The quantification of this compound is critical for studies aiming to elucidate if it shares similar mechanisms.

G cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor activates ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus NUCLEUS nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines inhibition Inhibition by Related Compounds (e.g., Eugenol) inhibition->ikk

References

Cell Culture Protocols for Testing Eugenitin Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin is a chromone derivative found in cloves and has also been isolated from the fungal species Cylindrocarpon sp.[1]. While its chemical structure is known, publicly available data on its cytotoxic effects against various cell lines are limited. This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound. Due to the lack of specific data on this compound, the methodologies and example data presented here are based on studies of its well-characterized analogue, eugenol. Eugenol has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, including but not limited to, HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer)[2][3][4]. These protocols can be adapted to investigate the potential cytotoxic properties of this compound.

I. Recommended Cell Lines and Culture Conditions

The choice of cell lines is critical for assessing the cytotoxic potential of a compound. Based on the activity of the related compound eugenol, a panel of both cancerous and non-cancerous cell lines is recommended to determine specificity.

Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)Culture Medium
HeLa Cervical Cancer5,000 - 10,000DMEM + 10% FBS + 1% Penicillin-Streptomycin
MCF-7 Breast Cancer (Estrogen Receptor positive)8,000 - 15,000DMEM + 10% FBS + 1% Penicillin-Streptomycin
MDA-MB-231 Breast Cancer (Triple Negative)8,000 - 15,000DMEM + 10% FBS + 1% Penicillin-Streptomycin
A549 Lung Adenocarcinoma5,000 - 10,000F-12K + 10% FBS + 1% Penicillin-Streptomycin
HepG2 Hepatocellular Carcinoma10,000 - 20,000EMEM + 10% FBS + 1% Penicillin-Streptomycin
IMR-90 Normal Human Lung Fibroblast5,000 - 10,000EMEM + 10% FBS + 1% Penicillin-Streptomycin
HaCaT Immortalized Human Keratinocytes (Non-cancerous)5,000 - 10,000DMEM + 10% FBS + 1% Penicillin-Streptomycin

Note: Seeding densities should be optimized for each cell line to ensure exponential growth during the experimental period.

II. Experimental Protocols

Here we provide detailed protocols for three common cytotoxicity assays: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the recommended density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Standard protocols recommend a maximum DMSO concentration of 0.5% in the final culture medium to avoid solvent-induced cytotoxicity[8]. Dilute the stock solution to desired concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Table 2: Example Data Presentation for MTT Assay (Hypothetical IC50 for this compound)

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (IMR-90)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9100 ± 4.2
1092 ± 3.895 ± 4.291 ± 3.598 ± 3.1
2575 ± 5.281 ± 3.978 ± 4.191 ± 2.8
5051 ± 4.162 ± 4.555 ± 3.785 ± 3.5
10028 ± 3.541 ± 3.832 ± 2.972 ± 4.0
20015 ± 2.925 ± 3.118 ± 2.555 ± 3.8
IC50 (µM) ~50 ~75 ~60 >200

Data are presented as mean ± SD. This is example data based on typical results for cytotoxic compounds and does not represent actual experimental data for this compound.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[1][9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use the following controls to calculate percent cytotoxicity:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit). % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Table 3: Example Data Presentation for LDH Assay

Concentration (µM)% Cytotoxicity (HeLa)% Cytotoxicity (MCF-7)% Cytotoxicity (A549)% Cytotoxicity (IMR-90)
0 (Control)0 ± 1.20 ± 1.50 ± 1.10 ± 0.9
108 ± 2.15 ± 1.89 ± 2.32 ± 1.0
2522 ± 3.518 ± 2.925 ± 3.18 ± 1.5
5045 ± 4.835 ± 4.148 ± 4.315 ± 2.2
10068 ± 5.155 ± 4.971 ± 5.028 ± 3.1
20085 ± 4.972 ± 5.388 ± 4.745 ± 3.9

Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.

C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Table 4: Example Data Presentation for Apoptosis Assay

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (HeLa)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (50 µM, 24h)60.1 ± 3.525.4 ± 2.914.5 ± 2.1
This compound (100 µM, 24h)35.8 ± 4.242.7 ± 3.821.5 ± 3.3

Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Selection and Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding eugenitin_prep This compound Stock Preparation treatment Treatment with Varying this compound Concentrations eugenitin_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq analysis Calculation of % Viability, % Cytotoxicity, % Apoptosis data_acq->analysis ic50 IC50 Determination analysis->ic50

Caption: General experimental workflow for this compound cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of eugenol, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[5][15][16]

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Up-regulation This compound->Bax activates Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

IV. Conclusion

The protocols and application notes provided offer a robust framework for the initial cytotoxic evaluation of this compound. While the specific cellular responses to this compound remain to be elucidated, the methodologies outlined here, based on the known activities of its analogue eugenol, provide a scientifically sound starting point for investigation. It is recommended to perform these assays across a panel of cell lines to not only determine the cytotoxic potential but also to assess any cancer-specific effects. Further studies would be required to confirm the precise molecular mechanisms and signaling pathways involved in this compound-induced cytotoxicity.

References

Animal Models for Advancing Pharmacokinetic Studies of Eugenitin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in plants such as cloves (Syzygium aromaticum), has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for conducting preclinical pharmacokinetic studies of this compound using animal models, primarily focusing on the mouse model for which quantitative data is available. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Animal Model Selection

The choice of an appropriate animal model is a critical step in preclinical pharmacokinetic research. While various species are utilized in drug development, the majority of published pharmacokinetic data for this compound is derived from studies in mice.[1] Rodents, such as mice and rats, are frequently used in early-stage pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] It is important to note that interspecies differences in drug metabolism and disposition can be significant, and data from rodent models may not always directly translate to humans.[3] Currently, there is a lack of published literature on the detailed pharmacokinetic parameters of this compound in other common preclinical species such as rats or dogs.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single intravenous (IV) and oral (PO) administration. This data is crucial for understanding the bioavailability, distribution, and elimination of the compound.

ParameterUnitIntravenous (5 mg/kg)Oral (20 mg/kg)
AUC(0-t) ng/mLh101 ± 2247 ± 12
AUC(0-∞) ng/mLh104 ± 2350 ± 13
MRT(0-t) h1.1 ± 0.21.9 ± 0.3
MRT(0-∞) h1.2 ± 0.22.1 ± 0.4
T1/2 h1.0 ± 0.21.8 ± 0.3
Cmax ng/mL185 ± 4515 ± 4
Tmax h0.171.0
CL L/h/kg1.9 ± 0.4-
Vz L/kg2.8 ± 0.6-
F %-12

Data sourced from Lin et al., 2021.[1] AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the concentration-time curve from time zero to infinity; MRT(0-t): Mean residence time from time zero to the last measurable concentration; MRT(0-∞): Mean residence time from time zero to infinity; T1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL: Clearance; Vz: Volume of distribution; F: Absolute bioavailability.

Experimental Protocols

Animal Husbandry and Preparation
  • Animal Species: Male Kunming mice (or other suitable strain).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.[4]

Dosing Formulation and Administration
  • Formulation for Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and saline. The final concentration should be prepared to deliver a 5 mg/kg dose in a small volume (e.g., 5 mL/kg).

  • Formulation for Oral (PO) Administration: Suspend this compound in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).[4] The final concentration should be prepared to deliver a 20 mg/kg dose.

  • Administration:

    • IV: Administer the this compound solution via the tail vein.

    • PO: Administer the this compound suspension by oral gavage.

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points. For IV administration, suggested time points are 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose. For oral administration, suggested time points are 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours post-dose.[1]

  • Collection Method: Collect approximately 20 µL of blood from the caudal vein at each time point into heparinized capillary tubes.[1]

  • Sample Handling: Immediately after collection, process the blood to obtain plasma.

Plasma Sample Preparation for UPLC-MS/MS Analysis
  • Protein Precipitation: To 20 µL of blood or plasma, add 100 µL of acetonitrile containing a suitable internal standard (e.g., chrysin at 100 ng/mL).[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

  • Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.[1]

UPLC-MS/MS Analytical Method
  • Instrumentation: A Waters ACQUITY UPLC system coupled with a Xevo TQ-S triple quadrupole mass spectrometer (or equivalent).

  • Chromatographic Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.4 min: 10–85% B

    • 1.4–2.0 min: 85% B

    • 2.0–2.1 min: 85-10% B

    • 2.1–3.5 min: 10% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.5 kV.[1]

    • Drying Gas Temperature: 400 °C.[1]

    • Drying Gas Flow: 800 L/h.[1]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 221.1 → 206.0[1]

      • Chrysin (Internal Standard): m/z 255.1 → 152.9[1]

Mandatory Visualizations

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Dosing Formulation Dosing Formulation Animal Acclimatization->Dosing Formulation Administration (IV or PO) Administration (IV or PO) Dosing Formulation->Administration (IV or PO) Blood Sampling Blood Sampling Administration (IV or PO)->Blood Sampling Protein Precipitation Protein Precipitation Blood Sampling->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC-MS/MS Analysis UPLC-MS/MS Analysis Supernatant Collection->UPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UPLC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Experimental workflow for a typical pharmacokinetic study of this compound in mice.

Potential Metabolic Pathways of this compound

While in vivo metabolism studies for this compound are not extensively reported, data from the structurally similar compound, eugenol, suggests potential metabolic pathways in rats. Eugenol is known to undergo conjugation with sulfate, glucuronic acid, and glutathione in isolated rat hepatocytes.[6] It is plausible that this compound undergoes similar phase II metabolic transformations.

G cluster_0 Phase II Metabolism This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs Glutathione Conjugation Glutathione Conjugation This compound->Glutathione Conjugation GSTs

Caption: Postulated metabolic pathways of this compound based on eugenol metabolism.

Potential Signaling Pathway Modulation

The anti-inflammatory properties of compounds structurally related to this compound, such as eugenol, have been linked to the modulation of key inflammatory signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] Eugenol has been shown to inhibit the activation of the IKK complex and the phosphorylation of p65 and IκB, thereby preventing the translocation of the p50/p65 heterodimer to the nucleus and subsequent expression of pro-inflammatory genes.[7] While direct evidence for this compound is pending, investigating its effect on the NF-κB pathway is a logical starting point for understanding its mechanism of action.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR TLR Pro-inflammatory Stimuli->TLR MyD88 MyD88 TLR->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression This compound (postulated) This compound (postulated) This compound (postulated)->IKK Complex This compound (postulated)->IκB Inhibition of Degradation

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

These application notes and protocols provide a framework for conducting pharmacokinetic studies of this compound in animal models. The provided data from mouse studies offers a solid foundation for further research. However, the lack of data in other species highlights a significant knowledge gap that needs to be addressed to better predict human pharmacokinetics. Future studies should focus on elucidating the in vivo metabolism of this compound and exploring its effects on relevant signaling pathways to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Eugenol as a Natural Preservative in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Eugenitin: While the topic of interest is this compound, a chromone derivative found in cloves, there is currently a significant lack of specific scientific data on its direct application as a food preservative. In contrast, eugenol, the primary phenolic component of clove oil, has been extensively studied for its antimicrobial and antioxidant properties. As a closely related compound from the same natural source, the comprehensive data available for eugenol provides a valuable framework for understanding the potential preservative actions of clove-derived phytochemicals. Therefore, these application notes and protocols will focus on eugenol as a well-documented natural preservative.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a major bioactive compound found in clove oil, exhibiting potent antimicrobial and antioxidant activities.[1] These properties make it a promising natural alternative to synthetic preservatives in the food industry, aligning with the growing consumer demand for "clean label" products.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing eugenol as a natural food preservative.

Data Presentation: Antimicrobial and Antioxidant Efficacy of Eugenol

The preservative action of eugenol is attributed to its ability to inhibit the growth of foodborne pathogens and to prevent oxidative degradation of food components. The following tables summarize key quantitative data on its efficacy.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Eugenol against Various Foodborne Microorganisms

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive bacteria115 - 1000230[4][5]
Listeria monocytogenesGram-positive bacteria66.66 - 100075.0[4][6]
Bacillus cereusGram-positive bacteria0.2-1.0-[7]
Escherichia coliGram-negative bacteria0.125 - 5000.250[4][8]
Salmonella typhimuriumGram-negative bacteria66.6681.66[6]
Shigella flexneriGram-negative bacteria500800[9]
Klebsiella pneumoniaeGram-negative bacteria200-[10]
Candida albicansFungus0.2-1.0-[7]
Aspergillus nigerFungus0.2-1.0-[7]

Note: MIC and MBC values can vary depending on the specific strain, methodology, and experimental conditions.

Antioxidant Activity

The antioxidant capacity of eugenol is often evaluated by its ability to scavenge free radicals. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.

Table 2: Antioxidant Capacity (IC50) of Eugenol in Various Assays

AssayIC50 Value (µg/mL)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging11.7 - 196.7[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging7.84 - 149.2[1][11]
Inhibition of Lipid Peroxidation10 µM - 14 µM[12]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of eugenol against various bacteria.[5][13]

Materials:

  • Eugenol

  • Dimethyl sulfoxide (DMSO) for dissolving eugenol

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Eugenol Stock Solution: Prepare a stock solution of eugenol in DMSO. The final concentration of DMSO in the wells should not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the eugenol stock solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without eugenol.

    • Negative Control: A well containing MHB and the highest concentration of eugenol without the bacterial inoculum.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of eugenol at which there is no visible growth (turbidity) of the microorganism.

Protocol for Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging capacity of eugenol using the stable DPPH radical.[14][15][16]

Materials:

  • Eugenol

  • Methanol or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Spectrophotometer

  • Test tubes or 96-well microtiter plates

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Eugenol Solutions: Prepare a series of dilutions of eugenol in methanol or ethanol at different concentrations.

  • Reaction Mixture:

    • In a test tube or a well of a microtiter plate, add a specific volume of the DPPH solution (e.g., 2 mL).

    • Add a smaller volume of the eugenol solution (e.g., 100 µL) to the DPPH solution and mix well.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control: A control sample containing the solvent instead of the eugenol solution should be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of eugenol. The IC50 value is the concentration of eugenol that causes 50% scavenging of the DPPH radicals.

Visualizations

Antimicrobial Mechanism of Action of Eugenol

Eugenol primarily exerts its antimicrobial effect by disrupting the cell membrane of microorganisms. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[10]

Antimicrobial_Mechanism_of_Eugenol Eugenol Eugenol CellMembrane Bacterial Cell Membrane (Lipid Bilayer) Eugenol->CellMembrane Interacts with MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of eugenol.

Experimental Workflow for Evaluating Natural Preservatives

The following diagram illustrates a general workflow for the systematic evaluation of a natural compound, such as eugenol, for its potential as a food preservative.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Food Model Studies cluster_3 Phase 4: Safety Assessment A Source and Extraction of Natural Compound B Antimicrobial Screening (e.g., MIC) A->B C Antioxidant Screening (e.g., DPPH) A->C D Mechanism of Action (e.g., Membrane Permeability) B->D C->D E Identification of Active Compounds D->E F Application in Food Matrix E->F G Sensory Evaluation F->G H Shelf-life Studies F->H I Toxicology Studies H->I

Caption: Workflow for evaluating natural preservatives.

References

Troubleshooting & Optimization

Technical Support Center: Eugenitin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Eugenitin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the Kostanecki-Robinson reaction. This reaction involves the acylation of C-methylphloracetophenone with acetic anhydride in the presence of sodium acetate.[1]

Q2: What are the typical starting materials and reagents for the Kostanecki-Robinson synthesis of this compound?

A2: The key starting material is C-methylphloracetophenone. The primary reagents are acetic anhydride, which serves as both the acylating agent and the solvent, and sodium acetate, which acts as the base catalyst.

Q3: What is the expected yield for the synthesis of this compound using the Kostanecki-Robinson reaction?

A3: Historical literature suggests that the yield of this compound from the Kostanecki-Robinson reaction can be modest. While specific yields can vary based on reaction conditions and purification methods, it is an area where optimization is often necessary.

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: In the Kostanecki-Robinson reaction, incomplete cyclization can lead to the formation of intermediate products. Additionally, side reactions involving the acetyl groups or polymerization of starting materials and products can occur, especially at high temperatures. The formation of coumarins is a known potential side reaction in Kostanecki acylations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Anhydrous conditions are crucial. Sodium acetate may have absorbed moisture, and acetic anhydride may have hydrolyzed to acetic acid. 2. Insufficient Reaction Temperature/Time: The reaction may not have reached the required temperature for a sufficient duration to proceed to completion. 3. Impure Starting Material: Purity of C-methylphloracetophenone is critical.1. Use freshly opened or properly stored anhydrous reagents. Dry sodium acetate in an oven before use if necessary. 2. Carefully monitor and control the reaction temperature. Ensure the mixture is heated to the appropriate temperature (typically in the range of 170-180°C) for several hours. 3. Purify the starting material by recrystallization or chromatography if its purity is in doubt.
Product is an Oily or Gummy Substance 1. Presence of Impurities/Byproducts: The crude product may contain unreacted starting materials, byproducts, or polymeric material. 2. Incomplete Hydrolysis of Intermediates: The reaction mixture may not have been fully hydrolyzed during the workup.1. Purify the crude product. Column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. 2. Ensure complete hydrolysis by treating the reaction mixture with a sufficient amount of aqueous acid or base during the workup, followed by heating if necessary.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Formation of a complex mixture of products. 1. Optimize the extraction process. Use a different solvent or perform multiple extractions. Salting out the aqueous layer may also improve extraction efficiency. 2. Adjust reaction conditions to favor the formation of the desired product. This may involve lowering the reaction temperature or changing the stoichiometry of the reagents. Employ advanced chromatographic techniques for separation.
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring).1. Standardize the source and quality of all reagents. 2. Maintain strict control over all reaction parameters. Use a well-calibrated heating mantle with a temperature controller and ensure consistent stirring.

Experimental Protocols

Key Experiment: Synthesis of this compound via Kostanecki-Robinson Reaction

This protocol is based on the originally reported synthesis by Whalley in 1952.

Materials:

  • C-methylphloracetophenone

  • Anhydrous Sodium Acetate

  • Acetic Anhydride

  • Ethanol

  • Hydrochloric Acid (50%)

Procedure:

  • A mixture of C-methylphloracetophenone (1 part by weight), freshly fused anhydrous sodium acetate (1 part by weight), and acetic anhydride (5 parts by weight) is heated in an oil bath at 170-180°C for 8 hours.

  • The hot reaction mixture is then poured into water.

  • The resulting mixture is heated on a steam bath for 30 minutes to hydrolyze any unreacted acetic anhydride and acetylated intermediates.

  • The mixture is allowed to cool, and the crude product is collected by filtration.

  • The crude solid is then boiled with 50% aqueous hydrochloric acid for 15 minutes to ensure complete cyclization and hydrolysis.

  • After cooling, the solid is again collected by filtration, washed with water, and dried.

  • The dried product is purified by recrystallization from aqueous ethanol.

Data Presentation

Table 1: Summary of Reagents and Conditions for this compound Synthesis

ParameterValue/DescriptionNotes
Starting Material C-methylphloracetophenonePurity is crucial for good yield.
Reagents Acetic AnhydrideActs as both acylating agent and solvent. Should be anhydrous.
Anhydrous Sodium AcetateBase catalyst. Must be anhydrous.
Stoichiometry C-methylphloracetophenone : Sodium Acetate : Acetic Anhydride1 : 1 : 5 (by weight)
Reaction Temperature 170-180°CMaintaining this temperature range is critical for the reaction to proceed.
Reaction Time 8 hoursSufficient time is needed for the reaction to go to completion.
Workup Hydrolysis with water, followed by treatment with 50% HClEssential for cyclization and removal of acetyl groups.
Purification Recrystallization from aqueous ethanolEffective for obtaining pure this compound.

Visualizations

Below are diagrams illustrating the key workflow and the logical troubleshooting process for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix C-methylphloracetophenone, Sodium Acetate, Acetic Anhydride B Heat at 170-180°C for 8 hours A->B Reaction Start C Pour into water & heat B->C Quench D Hydrolyze with 50% HCl C->D Hydrolysis E Filter and Dry D->E Isolation F Recrystallize from Aqueous Ethanol E->F Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or No Product CheckReagents Are reagents anhydrous and pure? Start->CheckReagents PurifyStart Purify starting material Start->PurifyStart CheckConditions Were reaction temperature and time correct? CheckReagents->CheckConditions Yes UseAnhydrous Use fresh/dry reagents CheckReagents->UseAnhydrous No OptimizeConditions Optimize T & time CheckConditions->OptimizeConditions No CheckWorkup Was workup procedure followed correctly? CheckConditions->CheckWorkup Yes PurifyStart->CheckReagents UseAnhydrous->CheckConditions Success Improved Yield OptimizeConditions->Success CheckWorkup->OptimizeConditions No ImprovePurification Optimize purification (chromatography) CheckWorkup->ImprovePurification Yes ImprovePurification->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Eugenitin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eugenitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound is a chromone derivative, a type of phenolic compound found in cloves and has also been isolated from the fungal species Cylindrocarpon sp.[1]. Its chemical formula is C₁₂H₁₂O₄, and it has a molar mass of 220.224 g·mol⁻¹[1]. Like many phenolic compounds, this compound has limited solubility in water, which can pose a significant challenge for its use in various experimental and pharmaceutical applications. An estimated aqueous solubility of this compound is 233.8 mg/L at 25 °C. Poor aqueous solubility can lead to difficulties in preparing stock solutions, inconsistent results in biological assays, and low bioavailability in preclinical studies.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are some initial troubleshooting steps I can take?

If you are encountering difficulties dissolving this compound, consider the following initial steps:

  • Particle Size Reduction: Ensure your this compound powder is as fine as possible. Grinding the powder with a mortar and pestle can increase the surface area and improve the dissolution rate.

  • Gentle Heating and Agitation: Gently warming the solution while stirring can help increase the solubility. However, be cautious with temperature to avoid any potential degradation of the compound.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Although this compound does not have strongly acidic or basic groups, slight adjustments to the pH of your buffer might improve its solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH range.

If these initial steps do not resolve the issue, more advanced formulation strategies may be necessary.

Troubleshooting Guides: Advanced Solubility Enhancement Techniques

For more persistent solubility challenges, several advanced techniques can be employed. Below are detailed guides for some of the most common and effective methods.

Co-solvency

Q3: How can I use co-solvents to dissolve this compound, and which ones are recommended?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system.

Recommended Co-solvents: Commonly used co-solvents for poorly soluble drugs include:

  • Ethanol

  • Propylene Glycol (PG)[2][3][4][5]

  • Polyethylene Glycol (PEG 300 or 400)

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Preparing a this compound Solution using a Co-solvent

  • Co-solvent Selection: Start by testing the solubility of this compound in a small amount of each potential co-solvent.

  • Stock Solution Preparation:

    • Dissolve a known amount of this compound in the selected co-solvent to create a concentrated stock solution. For example, prepare a 10 mg/mL stock solution in DMSO.

    • Ensure this compound is completely dissolved in the co-solvent before adding it to the aqueous buffer.

  • Dilution into Aqueous Buffer:

    • Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

    • It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1-5% v/v) to avoid potential toxicity or off-target effects in biological assays[4].

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent, adjust the co-solvent concentration, or use a combination of co-solvents.

Quantitative Data on Co-solvent Use (Hypothetical Data for this compound):

Co-solventMaximum this compound Solubility (mg/mL) in Co-solventMaximum Aqueous Concentration Achievable (µg/mL) with 1% Co-solvent
DMSO>50500
Ethanol~20200
Propylene Glycol~15150
PEG 400~25250

Note: This table presents hypothetical data for this compound based on typical solubilities of similar compounds. Researchers should determine the actual solubility experimentally.

Logical Workflow for Co-solvent Selection:

CoSolvent_Selection Start Start: this compound Solubility Issue Screen Screen solubility of this compound in various co-solvents (DMSO, Ethanol, PG, PEG 400) Start->Screen Select Select co-solvent with highest this compound solubility Screen->Select Prepare_Stock Prepare concentrated stock solution in selected co-solvent Select->Prepare_Stock Dilute Titrate stock solution into aqueous buffer with vigorous stirring Prepare_Stock->Dilute Observe Observe for precipitation Dilute->Observe Precipitation Precipitation Occurs? Observe->Precipitation Success Success: Homogeneous Solution Precipitation->Success No Troubleshoot Troubleshoot: - Lower final concentration - Try another co-solvent - Use a combination of co-solvents Precipitation->Troubleshoot Yes Troubleshoot->Screen

Caption: A decision-making workflow for selecting and using a co-solvent to dissolve this compound.

Cyclodextrin Inclusion Complexation

Q4: What are cyclodextrins, and how can they improve this compound's solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity to form an "inclusion complex." This complex has improved water solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Mixing:

    • Accurately weigh the this compound and cyclodextrin.

    • Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture (e.g., 1:1 ethanol:water) to form a paste.

    • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the solubility of the prepared inclusion complex in your aqueous buffer and compare it to that of pure this compound.

Quantitative Data on Cyclodextrin Complexation (Hypothetical Data for this compound):

CyclodextrinStoichiometry (this compound:CD)Apparent Solubility of this compound (mg/mL)
β-Cyclodextrin1:12.5
HP-β-Cyclodextrin1:115.0

Note: This table presents hypothetical data. The actual stoichiometry and resulting solubility should be determined experimentally using methods like phase solubility analysis.

Mechanism of Cyclodextrin Inclusion:

Cyclodextrin_Inclusion This compound This compound (Hydrophobic) Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex between this compound and cyclodextrin.

Solid Dispersion

Q5: How can I prepare a solid dispersion of this compound to enhance its dissolution?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP) (e.g., PVP K30)[6][7][8]

  • Polyethylene Glycols (PEGs) (e.g., PEG 4000, PEG 6000)

Experimental Protocol: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)

  • Polymer and Drug Dissolution:

    • Choose a suitable drug-to-polymer ratio (e.g., 1:5 w/w).

    • Dissolve both this compound and PVP K30 in a common volatile solvent, such as ethanol or methanol[9].

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Drying and Pulverization:

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Characterization and Dissolution Testing:

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

    • Perform dissolution studies to compare the release profile of this compound from the solid dispersion with that of the pure drug.

Quantitative Data on Solid Dispersion (Hypothetical Data for this compound):

CarrierDrug:Carrier Ratio (w/w)Dissolution Rate Enhancement (fold increase vs. pure drug)
PVP K301:510
PEG 60001:58

Note: This table provides hypothetical data. The optimal carrier and ratio should be determined experimentally.

Workflow for Solid Dispersion Preparation:

Solid_Dispersion_Workflow Start Start: Weigh this compound and Polymer (e.g., PVP) Dissolve Dissolve in a common volatile solvent (e.g., Ethanol) Start->Dissolve Evaporate Evaporate solvent using a rotary evaporator Dissolve->Evaporate Dry Dry the solid film under vacuum Evaporate->Dry Pulverize Pulverize into a fine powder Dry->Pulverize Characterize Characterize (DSC, XRD) and perform dissolution testing Pulverize->Characterize End End: this compound Solid Dispersion Characterize->End

Caption: Step-by-step workflow for preparing a this compound solid dispersion via the solvent evaporation method.

Nanoparticle Formulation

Q6: Can nanoparticle formulation be used to improve the aqueous dispersibility of this compound?

Yes, formulating this compound into nanoparticles can significantly improve its dispersibility and dissolution rate in aqueous media due to the high surface area-to-volume ratio of nanoparticles. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are commonly used for this purpose[10].

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent like acetone or acetonitrile.

  • Nanoprecipitation:

    • Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the this compound within the nanoparticles.

  • Solvent Removal and Nanoparticle Collection:

    • Stir the suspension for several hours to allow the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation, wash them to remove the excess stabilizer and unencapsulated drug, and then resuspend them in the desired aqueous medium.

  • Characterization:

    • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency using appropriate analytical techniques (e.g., Dynamic Light Scattering, HPLC).

Quantitative Data on Nanoparticle Formulation (Hypothetical Data for this compound):

PolymerParticle Size (nm)Drug Loading (%)
PLGA150 - 2505 - 10

Note: This table presents typical ranges. Actual values will depend on the specific formulation parameters.

Nanoparticle Formulation Process:

Nanoparticle_Formulation Organic_Phase Dissolve this compound and PLGA in Acetone Nanoprecipitation Inject organic phase into aqueous phase with stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Prepare aqueous solution with stabilizer (PVA) Aqueous_Phase->Nanoprecipitation Evaporation Evaporate Acetone Nanoprecipitation->Evaporation Centrifugation Centrifuge to collect nanoparticles Evaporation->Centrifugation Washing Wash nanoparticles Centrifugation->Washing Resuspension Resuspend in aqueous buffer Washing->Resuspension Final_Product This compound-loaded Nanoparticle Suspension Resuspension->Final_Product

Caption: A schematic of the nanoprecipitation method for preparing this compound-loaded PLGA nanoparticles.

Analytical Methods for Solubility Determination

Q7: How can I accurately measure the concentration of this compound in my solubility experiments?

Accurate quantification of this compound is crucial for determining its solubility. Two common analytical methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

  • HPLC: This is a highly sensitive and specific method. A validated reverse-phase HPLC (RP-HPLC) method with UV detection is recommended for accurate quantification of this compound in the presence of other excipients[11][12][13][14][15].

  • UV-Vis Spectrophotometry: This is a simpler and faster method. A calibration curve of this compound in the relevant solvent system should be prepared to determine its concentration based on absorbance at its maximum wavelength (λmax)[16][17][18][19]. This method is suitable for pure solutions but may be less accurate in the presence of interfering substances.

For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing HPLC Parameters for Eugenitin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, quantitative data, and troubleshooting advice for the successful separation and analysis of Eugenitin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Q1: What are the typical starting parameters for this compound separation on a C18 column?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, modified with a small amount of acid. A gradient elution is often preferred to resolve this compound from other matrix components effectively. For example, a gradient from 10% to 85% acetonitrile with 0.1% formic acid in water can provide a robust separation.[1]

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or by system issues.[2][3]

  • Cause 1: Silanol Interactions: Basic analytes can interact with residual silanol groups on the silica-based C18 packing, causing tailing.[3]

    • Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid. This protonates the silanol groups, minimizing secondary interactions.[1][3] Using a modern, end-capped C18 column can also significantly reduce these interactions.[3]

  • Cause 2: Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can lead to peak distortion.[2][3]

    • Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[3]

  • Cause 3: Extra-Column Volume: Excessive dead volume in the system (e.g., from poorly connected fittings or long tubing) can cause band broadening and tailing, especially for early-eluting peaks.[4]

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.

Q3: I am observing poor resolution between my this compound peak and an adjacent impurity. How can I improve it?

Improving resolution requires adjusting the selectivity, efficiency, or retention of the chromatographic system.

  • Solution 1: Optimize Mobile Phase Gradient: If using a gradient, make the slope shallower around the elution time of this compound. This gives the compounds more time to interact with the stationary phase, improving separation.

  • Solution 2: Adjust Mobile Phase Strength (Isocratic): If using an isocratic method, decrease the percentage of the strong solvent (e.g., acetonitrile). This will increase retention times and may improve the separation between closely eluting peaks.

  • Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation for certain compounds, which may resolve the co-eluting peaks.

  • Solution 4: Check Column Health: A loss of resolution can indicate column deterioration. Flushing the column or replacing it if it has reached the end of its lifespan may be necessary.

Q4: The retention time for this compound is drifting between injections. What should I do?

Retention time instability can compromise data reliability.

  • Cause 1: Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH or modifier concentration, can lead to shifts in retention.[5]

    • Solution: Prepare mobile phase in large, single batches to ensure consistency. Always measure components accurately and ensure thorough mixing.

  • Cause 2: Column Temperature Fluctuation: The column temperature directly affects retention time.[6]

    • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30 °C or 35 °C).[1][6]

  • Cause 3: Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent, particularly in gradient methods.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 5-10 column volumes) before injecting your sample.

HPLC/UPLC Method Parameters for this compound Analysis

The following table summarizes a validated UPLC-MS/MS method for this compound, which can be adapted for HPLC systems.[1] Reversed-phase C18 columns are the most common choice for this type of analysis.[1][7]

ParameterConditionRationale / Notes
Column UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm)A standard C18 stationary phase provides good retention for moderately non-polar compounds like this compound. HPLC columns with 3 or 5 µm particles can also be used.
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileAcetonitrile is a common organic modifier. The addition of formic acid improves peak shape by suppressing silanol interactions and is compatible with MS detection.[1]
Elution Mode GradientA gradient elution is effective for separating this compound from other components in complex samples like blood plasma.[1]
Gradient Program 0–0.2 min, 10% B0.2–1.4 min, 10–85% B1.4–2.0 min, 85% B2.0–2.1 min, 85–10% B2.1–3.5 min, 10% BThis rapid gradient is suitable for UPLC. For a standard HPLC, the gradient times should be extended proportionally to the column dimensions and system dead volume.
Flow Rate 0.4 mL/minThis flow rate is appropriate for a 2.1 mm ID column. For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a typical starting point.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[1]
Detection MS/MS (MRM: m/z 221.1→206.0)For labs without mass spectrometry, UV detection is a viable alternative. A wavelength of ~280 nm is suitable for related compounds like eugenol.[8][9]

Detailed Experimental Protocol

This protocol is based on the validated UPLC method for this compound determination in biological samples.[1]

1. Sample Preparation (Protein Precipitation)

  • Transfer a known volume of the sample (e.g., 20 µL of blood) into a microcentrifuge tube.

  • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume. If using an internal standard (IS), it should be added at this stage.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for injection.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas before use.

3. HPLC System Configuration and Execution

  • Install a suitable reversed-phase C18 column.

  • Set the column oven temperature to 30 °C.

  • Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles.

  • Set the flow rate and gradient program as specified in the table above (adjusting for your specific column dimensions).

  • Equilibrate the column with the initial mobile phase conditions (10% Acetonitrile) for at least 10-15 minutes or until a stable baseline is achieved.

  • Set the injection volume (e.g., 5 µL).

  • Begin the analysis by injecting prepared standards, quality controls, and samples.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC peak shape problems.

HPLC_Troubleshooting_Workflow HPLC Peak Shape Troubleshooting Workflow start Problem Observed: Poor Peak Shape is_tailing Is the peak tailing? start->is_tailing tailing_cause Potential Causes of Tailing is_tailing->tailing_cause Yes is_fronting Is the peak fronting? is_tailing->is_fronting No cause_silanol Secondary Silanol Interactions tailing_cause->cause_silanol cause_overload_t Column Overload (Mass or Volume) tailing_cause->cause_overload_t cause_deadvol Extra-Column Dead Volume tailing_cause->cause_deadvol sol_silanol Solution: Lower mobile phase pH (e.g., add 0.1% Formic Acid) cause_silanol->sol_silanol sol_overload_t Solution: Dilute sample or reduce injection volume cause_overload_t->sol_overload_t sol_deadvol Solution: Check and tighten all fittings; use shorter tubing cause_deadvol->sol_deadvol fronting_cause Potential Causes of Fronting is_fronting->fronting_cause Yes cause_overload_f Column Overload fronting_cause->cause_overload_f cause_solvent Sample dissolved in stronger solvent fronting_cause->cause_solvent sol_overload_f Solution: Dilute sample or use higher capacity column cause_overload_f->sol_overload_f sol_solvent Solution: Dissolve sample in mobile phase cause_solvent->sol_solvent

Caption: A flowchart for diagnosing and resolving common HPLC peak shape issues.

References

Troubleshooting Eugenitin instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with eugenitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound in experimental assays. As a chromone derivative and phenolic compound, this compound may exhibit instability under certain experimental conditions, leading to variability and reproducibility issues. This guide aims to provide practical solutions and best practices to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its stability and solubility. This compound, as a phenolic compound, may be susceptible to degradation under specific conditions of pH, temperature, and light exposure.[1] Furthermore, its limited aqueous solubility can lead to precipitation in cell culture media, affecting the effective concentration and cellular uptake. It is crucial to ensure consistent preparation of this compound stock solutions and their dilution into media immediately before use.

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

A2: For in vitro experiments, particularly cell-based assays, dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds with limited water solubility, like this compound.[2][3] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[3]

Q3: How should I store my this compound stock solutions?

A3: To minimize degradation, this compound stock solutions, especially when dissolved in a solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. The stability of related compounds like eugenol in essential oils is known to be affected by light and temperature.

Q4: I notice a precipitate forming in my cell culture plate after adding this compound. What should I do?

A4: Precipitation in cell culture media after the addition of this compound is a common issue due to its low aqueous solubility.[4] To address this, ensure that the final concentration of this compound does not exceed its solubility limit in the media. When diluting the DMSO stock solution, add it to the media with vigorous mixing to facilitate dispersion. If precipitation persists, consider using a lower concentration of this compound or exploring the use of solubilizing agents, though the latter should be carefully validated for any interference with the assay.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific signaling pathways for this compound are not extensively documented, related phenolic compounds like genistein are known to modulate several key cellular signaling cascades. These include the JAK/STAT, NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[5][6] It is plausible that this compound may also interact with these or similar pathways. Researchers investigating the mechanism of action of this compound could consider exploring its effects on these signaling cascades.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged exposure of solutions to light and room temperature.
Precipitation in Assay Visually inspect the assay plate for any precipitate. If observed, reduce the final concentration of this compound. Ensure proper mixing during the dilution of the DMSO stock into the aqueous medium.
Incorrect Concentration Verify the initial weighing of the compound and the calculations for the stock solution. Use a calibrated balance.
Cellular Uptake Issues Ensure the final DMSO concentration is optimal for cell permeability without causing toxicity.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure homogenous mixing of the this compound stock solution before preparing dilutions. Use precise pipetting techniques.
Uneven Precipitation After adding this compound to the assay plate, gently swirl the plate to ensure even distribution before incubation.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.
Cell Seeding Density Variation Ensure a uniform cell suspension before seeding and use a multichannel pipette for consistency.

Quantitative Data Summary

Direct quantitative data on this compound stability is limited. The following table provides example stability data for a similar phenolic compound, which can be used as a general guideline. Note: This data is for illustrative purposes and may not directly reflect the stability of this compound.

Table 1: Example Stability of a Phenolic Compound in Solution

ConditionSolventTemperature (°C)Half-life (t½)
pH 5.0Aqueous Buffer2548 hours
pH 7.4Aqueous Buffer2512 hours
pH 7.4Cell Culture Medium + 10% FBS376 hours
-DMSO-20> 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM or 100 mM).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Assay
  • Culture cells to the desired confluency in a multi-well plate.

  • Thaw a single-use aliquot of the this compound DMSO stock solution immediately before use.

  • Prepare serial dilutions of the this compound stock in cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock in a small volume of serum-free medium, then further dilute to the final concentration in the complete medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.

  • Incubate the cells for the desired experimental duration.

  • Proceed with the specific assay to measure the biological endpoint (e.g., cell viability, gene expression, protein phosphorylation).

Protocol 3: General Protocol for an In Vitro Antioxidant Assay (DPPH Assay)
  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare serial dilutions of the this compound stock solution in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of the this compound methanolic solution to the wells. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells/System dilute->treat measure Measure Endpoint treat->measure data Data Collection measure->data stats Statistical Analysis data->stats results Interpret Results stats->results

Caption: Experimental workflow for handling this compound.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Response (e.g., Proliferation, Apoptosis) mTOR->Cell_Response NFkB NF-κB MAPK_cascade->NFkB NFkB->Cell_Response

Caption: Hypothetical signaling pathways modulated by this compound.

troubleshooting_tree Start Inconsistent/Negative Results CheckPrecipitate Precipitate visible in media? Start->CheckPrecipitate CheckStorage Stock solution stored correctly? CheckPrecipitate->CheckStorage No LowerConcentration Lower this compound Concentration CheckPrecipitate->LowerConcentration Yes CheckConcentration Concentration verified? CheckStorage->CheckConcentration Yes PrepareFresh Prepare Fresh Stock/Dilutions CheckStorage->PrepareFresh No CheckDMSO DMSO control shows toxicity? CheckConcentration->CheckDMSO Yes Recalculate Recalculate Concentration CheckConcentration->Recalculate No LowerDMSO Lower Final DMSO Concentration CheckDMSO->LowerDMSO Yes ReRun Re-run Assay CheckDMSO->ReRun No LowerConcentration->ReRun PrepareFresh->ReRun Recalculate->ReRun LowerDMSO->ReRun

Caption: Troubleshooting decision tree for this compound assays.

References

Methods to reduce degradation of Eugenitin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Eugenitin during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important during extraction?

This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a chromone derivative found in various natural sources, including cloves and certain fungi. Its stability is crucial during extraction to ensure the preservation of its chemical integrity and biological activity for accurate research and development of potential therapeutic applications. Degradation can lead to reduced yield and the formation of impurities that may interfere with subsequent analyses and applications.

Q2: What are the primary factors that can cause this compound degradation during extraction?

Based on the general behavior of phenolic compounds and chromone derivatives, the primary factors that can lead to this compound degradation are:

  • High Temperatures: Thermal degradation is a common issue for many phenolic compounds.[1][2][3]

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of phenolic compounds.[3][4]

  • Oxidation: The phenolic hydroxyl group in this compound makes it susceptible to oxidative degradation, which can be accelerated by the presence of oxygen, light, and metal ions.[5][6][7]

  • Light Exposure: Many phenolic compounds are light-sensitive and can undergo photodegradation.[8]

  • Inappropriate Solvent Selection: The choice of solvent can influence the stability of the target compound.

Q3: What are the visible signs of this compound degradation in an extract?

A noticeable change in the color of the extract, often to a darker brown or yellow, can indicate the oxidation of phenolic compounds to form quinone-type structures.[7] Additionally, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) is a clear indicator of degradation.

Q4: Can I store the crude extract? If so, under what conditions?

Yes, but proper storage is critical. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[9] Extracts should be stored in amber vials to protect from light and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound Degradation during extraction: Exposure to high temperatures, extreme pH, oxygen, or light.Optimize extraction parameters: use lower temperatures, maintain a neutral or slightly acidic pH, work under an inert atmosphere, and protect the extraction setup from light.
Incomplete extraction: Inefficient solvent or insufficient extraction time.Select an appropriate solvent (e.g., ethanol, methanol, or acetone-water mixtures). Optimize the solid-to-solvent ratio and extraction time. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled conditions.
Appearance of unknown peaks in HPLC analysis Degradation of this compound: Formation of degradation products due to harsh extraction conditions.Re-evaluate the extraction protocol. Implement protective measures such as adding antioxidants (e.g., ascorbic acid, BHT), using deoxygenated solvents, and controlling the temperature and pH more rigorously.
Color of the extract is darker than expected Oxidation of phenolic compounds: Presence of oxygen and/or metal ions catalyzing oxidation.Purge solvents with an inert gas (nitrogen or argon) before use. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Inconsistent results between batches Variability in extraction conditions: Fluctuations in temperature, extraction time, or solvent quality.Standardize the extraction protocol with strict control over all parameters. Ensure consistent quality of the starting material and solvents.

Data on the Stability of Related Phenolic Compounds

The following tables summarize quantitative data on the degradation of phenolic compounds with similar structural features to this compound under various conditions. This data can be used as a general guide to understand the potential stability of this compound.

Table 1: Effect of Temperature on the Degradation of Phenolic Compounds

Compound ClassTemperature (°C)Time (min)Degradation (%)Reference
Anthocyanins11030~40[2]
Anthocyanins12020100[2]
Total Phenolics10060~40[3]
Flavonols8032-46 (half-life)50[2]

Table 2: Effect of pH on the Stability of Phenolic Compounds

CompoundpHConditionObservationReference
Caffeic acid7-11Room TemperatureUnstable, degradation observed[4]
Chlorogenic acid7-11Room TemperatureUnstable, degradation observed[4]
Gallic acid7-11Room TemperatureUnstable, degradation observed[4]
Catechin7-11Room TemperatureRelatively stable[4]
Rutin7-11Room TemperatureRelatively stable[4]

Experimental Protocol: Optimized Extraction of this compound to Minimize Degradation

This protocol outlines a method for the extraction of this compound from a plant matrix (e.g., ground cloves) with measures to minimize degradation.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Solvent: 80% Ethanol (v/v) in deionized water, deoxygenated by bubbling with nitrogen gas for 30 minutes prior to use.

  • Antioxidant: Ascorbic acid (0.1% w/v)

  • Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) (0.05% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

  • Amber glass storage vials

2. Extraction Procedure:

  • Preparation: Weigh 10 g of the powdered plant material and transfer it to a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of the deoxygenated 80% ethanol containing ascorbic acid and EDTA to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5 minutes to displace any oxygen.

  • Extraction: Connect the flask to the reflux condenser and place it in the heating mantle. Heat the mixture to 50°C and maintain for 2 hours with gentle stirring. Ensure a continuous slow stream of the inert gas into the top of the condenser throughout the extraction.

  • Cooling: After 2 hours, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.

  • Filtration: Filter the extract through a Buchner funnel to separate the solid plant material from the liquid extract. Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Transfer the concentrated extract to an amber glass vial, flush with an inert gas, seal tightly, and store at -20°C.

Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Extraction at 50°C for 2h under Inert Atmosphere plant_material->extraction solvent_prep Prepare Deoxygenated 80% Ethanol with Ascorbic Acid & EDTA solvent_prep->extraction cooling Cool to Room Temperature extraction->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation (≤ 40°C) filtration->evaporation storage Store Extract at -20°C in Amber Vial under Inert Gas evaporation->storage

Caption: Optimized workflow for this compound extraction to minimize degradation.

degradation_pathways cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation cluster_photodegradation Photodegradation eugenitin_h This compound hydrolysis_products Potential Hydrolysis Products (e.g., cleavage of methoxy group) eugenitin_h->hydrolysis_products H+ or OH- eugenitin_o This compound quinone Quinone-type Products eugenitin_o->quinone O2, Light, Metal Ions eugenitin_p This compound photoproducts Photodegradation Products (e.g., dimers, ring cleavage) eugenitin_p->photoproducts UV/Visible Light This compound This compound degradation Degradation

Caption: Hypothesized degradation pathways of this compound.

References

Technical Support Center: High-Purity Eugenitin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity eugenitin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a chromone derivative, a type of phenolic compound.[1] Its primary natural sources are cloves (Syzygium aromaticum) and the fungal species Cylindrocarpon sp.[1]

Q2: What are the initial steps for extracting this compound from its natural sources?

A2: The initial step involves a solvent extraction of the raw material (e.g., ground cloves). Common solvents for extracting flavonoids and related compounds from cloves include methanol, ethanol, and acetone. A general procedure would involve macerating the ground cloves in the chosen solvent, followed by filtration and concentration of the extract.

Q3: What is a suitable method for achieving high-purity this compound from a crude extract?

A3: For achieving high purity, a multi-step approach is recommended. After initial solvent extraction, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating this compound from other components in the crude extract.[2][3][4] A final recrystallization step can then be employed to obtain highly pure crystalline this compound.

Q4: How can I monitor the purity of this compound throughout the purification process?

A4: Analytical HPLC is an excellent method for monitoring the purity of your fractions at each stage. By comparing the chromatograms of your samples to a pure this compound standard, you can assess the effectiveness of your purification steps.

Q5: What are the key parameters to consider for the final recrystallization step?

A5: The choice of solvent is critical. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[5][6] Based on the polar nature of this compound (a chromone with hydroxyl and methoxy groups), a polar solvent like ethanol or a mixture of ethanol and water could be a good starting point for recrystallization.

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Cloves
  • Sample Preparation: Grind dried clove buds into a fine powder.

  • Maceration: Suspend the clove powder in 80% methanol (1:10 w/v).

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: High-Purity Purification of this compound using Preparative HPLC
  • Sample Preparation: Dissolve the crude extract in a small volume of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for separating flavonoids. A starting point could be a linear gradient from 40% to 80% methanol over 30 minutes.

    • Flow Rate: Typically 2-5 mL/min for a semi-preparative column.

    • Detection: UV detector set at 280 nm.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak, which would need to be determined using an analytical standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the purest fractions containing this compound.

  • Pooling and Concentration: Pool the high-purity fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Based on the polarity of this compound, ethanol is a good initial solvent to test.

  • Dissolution: In a clean flask, add the purified this compound and the minimum amount of hot ethanol required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

The following table summarizes typical quantitative data obtained from the HPLC analysis of eugenol, a related and major component of cloves. This data can serve as a reference for optimizing the purification of this compound.

ParameterValueReference
HPLC Column XTerra RP18 (250 x 4.6 mm, 5 µm)[7][8][9]
Mobile Phase 60% Methanol in Water[7][8][9]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 280 nm[7][8][9]
Retention Time (Eugenol) ~13.9 minutes[10]
Linearity (r²) > 0.9999[7][8][9]
Limit of Detection (LOD) 0.81 ng/mL[7][8][9]
Limit of Quantification (LOQ) 2.47 ng/mL[7][8][9]
Recovery ~103.7%[8]

Mandatory Visualizations

experimental_workflow start Ground Cloves extraction Solvent Extraction (80% Methanol) start->extraction filtration1 Filtration extraction->filtration1 concentration1 Solvent Evaporation (Rotary Evaporator) filtration1->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract prep_hplc Preparative HPLC (C18 Column, Methanol/Water Gradient) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling concentration2 Solvent Evaporation pooling->concentration2 purified_this compound Purified this compound concentration2->purified_this compound recrystallization Recrystallization (e.g., Hot Ethanol) purified_this compound->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying final_product High-Purity Crystalline this compound drying->final_product

Caption: Workflow for High-Purity this compound Purification.

nf_kb_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) (Active) NFkB_IkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Promoter Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription This compound This compound This compound->IKK Inhibition Stimulus Inflammatory Stimuli Stimulus->IKK Activation

Caption: Inhibition of NF-κB Signaling Pathway by this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of crude extract Inefficient solvent extraction.- Ensure the clove material is finely ground to increase surface area.- Increase the extraction time or perform multiple extractions.- Consider using a more efficient extraction method like Soxhlet extraction, but be mindful of potential thermal degradation.
Broad or tailing peaks in HPLC - Column overload.- Inappropriate mobile phase.- Column degradation.- Reduce the sample concentration or injection volume.- Optimize the mobile phase composition and gradient.- Use a guard column and ensure the mobile phase pH is within the column's stable range.
Poor separation of this compound from impurities - Suboptimal mobile phase gradient.- Column has lost efficiency.- Adjust the gradient slope to improve resolution.- Try a different solvent system (e.g., acetonitrile/water instead of methanol/water).- Replace the HPLC column.
No crystal formation during recrystallization - Solution is not saturated.- Solution cooled too quickly.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly at room temperature before moving to an ice bath.- Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal.
Oily precipitate instead of crystals - Compound is "oiling out" due to high impurity levels or inappropriate solvent.- Re-dissolve the oil in hot solvent and try cooling even more slowly.- Perform another purification step (e.g., another round of preparative HPLC) before attempting recrystallization.- Try a different recrystallization solvent or a two-solvent system.
Final product has a low melting point or broad melting range Presence of residual solvent or impurities.- Ensure the crystals are thoroughly dried under vacuum.- Re-recrystallize the product.

References

Validation & Comparative

Navigating Eugenitin Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for eugenitin quantification in plasma against potential alternative analytical techniques. By presenting key performance data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate bioanalytical strategy.

UPLC-MS/MS: The Gold Standard for this compound Bioanalysis

A highly sensitive and specific UPLC-MS/MS method has been successfully developed and validated for the determination of this compound in plasma, offering a robust platform for pharmacokinetic and toxicokinetic studies.[1]

Performance Characteristics

The validation of the UPLC-MS/MS method demonstrates its suitability for routine bioanalysis, exhibiting excellent linearity, accuracy, precision, and recovery.

Validation ParameterUPLC-MS/MS Performance Data
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r) 0.9992
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy 98 - 113%
Precision (RSD) < 12%
Recovery > 81%
Matrix Effect 86 - 94%
Experimental Protocol: UPLC-MS/MS

This section details the step-by-step procedure for this compound quantification using UPLC-MS/MS.

1. Sample Preparation:

  • A simple protein precipitation method is employed for plasma sample preparation.

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Collect the supernatant for UPLC-MS/MS analysis.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 221.1 → 206.0

  • MRM Transition for Internal Standard (e.g., Chrysin): m/z 255.1 → 152.9

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

Alternative Analytical Strategies: A Comparative Overview

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. However, it may lack the sensitivity and selectivity of MS detection, especially in complex biological matrices.

Validation ParameterTypical HPLC-UV Performance Data (for similar compounds)
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r) > 0.995
Lower Limit of Quantification (LLOQ) 20 - 50 ng/mL
Accuracy 85 - 115%
Precision (RSD) < 15%
Recovery 70 - 90%
Experimental Protocol: HPLC-UV (Hypothetical for this compound)

1. Sample Preparation:

  • Liquid-liquid extraction or solid-phase extraction would likely be required to achieve sufficient cleanup and concentration of the analyte.

2. Chromatographic Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Validation ParameterTypical GC-MS Performance Data (for similar derivatized compounds)
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 5 - 20 ng/mL
Accuracy 90 - 110%
Precision (RSD) < 15%
Recovery 80 - 95%
Experimental Protocol: GC-MS (Hypothetical for this compound)

1. Sample Preparation and Derivatization:

  • Extraction from plasma using an organic solvent.

  • Derivatization of the hydroxyl group of this compound (e.g., silylation with BSTFA) to increase volatility.

2. Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for the analysis of derivatized compounds (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent consumption. Its application for this compound in plasma would require careful method development to address potential matrix interference and achieve the desired sensitivity.

Validation ParameterTypical CE Performance Data (for similar compounds)
Linearity Range 100 - 10000 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 50 - 100 ng/mL
Accuracy 85 - 115%
Precision (RSD) < 15%
Migration Time Reproducibility (RSD) < 5%
Experimental Protocol: Capillary Electrophoresis (Hypothetical for this compound)

1. Sample Preparation:

  • Protein precipitation followed by filtration or solid-phase extraction.

2. Electrophoretic Conditions:

  • System: Capillary electrophoresis instrument with a suitable detector (e.g., UV or Diode Array Detector).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer system optimized for the separation of this compound (e.g., borate buffer).

  • Voltage: Application of a high voltage for separation.

  • Injection: Hydrodynamic or electrokinetic injection.

Workflow for UPLC-MS/MS Quantification of this compound

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc UPLC Separation (BEH C18 Column) supernatant->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition and Quantification msms->data

Caption: UPLC-MS/MS experimental workflow for this compound quantification in plasma.

Conclusion

The validated UPLC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of this compound in plasma. While alternative techniques such as HPLC-UV, GC-MS, and Capillary Electrophoresis may be considered, they would require significant method development and validation to match the performance of the established UPLC-MS/MS method, particularly in terms of sensitivity and selectivity in a complex biological matrix. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

Comparative study of Eugenitin's antioxidant activity with Eugenin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antioxidant Activities of Eugenitin and Eugenin

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

In the realm of natural compounds with therapeutic potential, this compound and Eugenin have garnered interest for their various biological activities. A key aspect of their potential utility lies in their antioxidant capacity, which plays a crucial role in mitigating oxidative stress- A phenomenon implicated in numerous pathological conditions. This guide provides a comparative study of the antioxidant activities of this compound and Eugenin, presenting available experimental data, detailed methodologies of common antioxidant assays, and an exploration of the underlying signaling pathways.

Quantitative Antioxidant Activity: A Comparative Overview

Direct comparative studies detailing the antioxidant activity of this compound alongside Eugenin are limited in the current body of scientific literature. However, several studies have independently investigated the antioxidant capacity of Eugenin using various in vitro assays. The data for Eugenin is summarized below.

Table 1: Antioxidant Activity of Eugenin

AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical Scavenging22.6Trolox13.5[1]
ABTS Radical Scavenging146.5Trolox84.34[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two commonly employed assays to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically, typically at 517 nm.[4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The test compounds (this compound and Eugenin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test samples. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds.[5]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration and is measured spectrophotometrically at a wavelength of approximately 734 nm.[7]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[7]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]

  • Preparation of Test Samples: The test compounds and a positive control are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix DPPH with Sample/Control DPPH->Mix Sample Test Sample (e.g., Eugenin) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (e.g., 30 mins) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Assay Workflow

Antioxidant Signaling Pathway: The Nrf2 Pathway and Eugenin

Eugenin has been reported to exert some of its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenin Eugenin Keap1_Nrf2 Keap1-Nrf2 Complex Eugenin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Exp Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Gene_Exp activates

Eugenin's Modulation of the Nrf2 Pathway

Conclusion

While Eugenin has demonstrated notable antioxidant activity in various in vitro assays, a direct quantitative comparison with this compound is currently hampered by a lack of available experimental data for the latter. Eugenin appears to exert its antioxidant effects, at least in part, through the modulation of the Nrf2 signaling pathway. Based on its chemical structure as a chromone, this compound is also expected to possess antioxidant properties, but further research is necessary to quantify its efficacy and elucidate its mechanisms of action. This guide serves as a summary of the current knowledge and highlights the need for future studies to provide a more comprehensive comparative analysis of these two promising natural compounds.

References

A Comparative Analysis of Synthetic vs. Natural Eugenitin: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Eugenitin (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a chromone derivative found in cloves and certain fungal species.[1] While methods for its chemical synthesis have been established, a head-to-head comparison of the biological efficacy of the synthetic versus the natural isolate is a notable gap in the literature. In drug discovery and development, it is generally understood that a synthetically produced compound, if chemically identical to its natural counterpart, should exhibit the same biological activity.[2] However, natural extracts contain a complex mixture of compounds that can act synergistically, potentially enhancing or modifying the activity of a single component.[3]

This guide will proceed by presenting data on the known biological activities of eugenol and eugenin, a closely related chromone, as proxies to infer the potential activities of this compound.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for the biological activities of eugenol and clove oil extracts, which contain this compound. It is important to note that these values are not specific to this compound and are provided to illustrate the potential biological activities of this class of compounds.

Table 1: Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
EugenolDPPH Radical Scavenging~10-20 µg/mL[2][3]
Clove Essential OilDPPH Radical ScavengingVaries (highly active)[4]
EugeninDPPH Radical ScavengingData not specified[5]

Table 2: Anti-inflammatory Activity

Compound/ExtractModel/AssayEffectReference
EugenolInhibition of COX-2Significant inhibition[6]
EugenolInhibition of inflammatory mediators (NO, PGE2, LTB4)Significant inhibition[7]
Clove Essential OilInhibition of VCAM-1, IP-10, I-TAC, MIGSignificant inhibition[4]

Table 3: Antimicrobial Activity

Compound/ExtractMicroorganismMIC ValueReference
EugenolStaphylococcus aureus~250 µg/mL[8]
EugenolEscherichia coliVaries[9]
EugenolCandida albicans0.475-0.5 mg/mL[10]
Clove Essential OilStaphylococcus aureus~50 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the biological activities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4][11]

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[12]

Inhibition of Protein Denaturation Assay for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Principle: Inflammation can be induced by the denaturation of proteins. This assay uses heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin, as a model for inflammation.[13][14]

  • Procedure:

    • A solution of the protein (e.g., egg albumin) is prepared in a buffer (e.g., phosphate-buffered saline, pH 6.4).

    • Different concentrations of the test compound are added to the protein solution.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a short period, followed by heating to induce denaturation (e.g., 70°C for 5 minutes).

    • After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

    • The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[15]

  • Procedure:

    • A stock solution of the test compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is prepared and added to each well.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined by visual inspection for the absence of turbidity or by measuring the optical density.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound are not well-documented, studies on eugenol suggest potential involvement of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12]

Workflow for Investigating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of a compound like this compound.

G cluster_0 In Vitro Assays cluster_1 Signaling Pathway Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with this compound (Natural vs. Synthetic) Stimulation->Treatment Analysis Analysis of Inflammatory Markers (NO, PGE2, Cytokines) Treatment->Analysis Protein_Extraction Protein Extraction Analysis->Protein_Extraction Further Investigation Western_Blot Western Blot for NF-κB & MAPK proteins Protein_Extraction->Western_Blot

Workflow for Anti-inflammatory Evaluation

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Eugenol has been shown to inhibit this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential)

Hypothesized Inhibition of NF-κB Pathway

Conclusion

While a definitive comparison between the biological activities of synthetic and natural this compound remains to be conducted, the available data on related compounds suggests that this compound likely possesses antioxidant, anti-inflammatory, and antimicrobial properties. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Future research should focus on isolating or synthesizing pure this compound and performing head-to-head comparisons of its biological activities to elucidate any potential differences and to fully characterize its therapeutic potential. Such studies would be invaluable to the fields of natural product chemistry, pharmacology, and drug development.

References

A Comparative Analysis of Eugenitin's Bioactivity: A Dose-Response Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenitin, a chromone derivative found in cloves, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its dose-response relationship is crucial for evaluating its efficacy and safety. This guide provides a comparative analysis of this compound's bioactivity, drawing upon experimental data from closely related compounds, primarily Eugenol, due to the limited availability of direct dose-response studies on this compound itself. This approach allows for an initial assessment of this compound's potential potency and therapeutic window.

Comparative Dose-Response Data

The following tables summarize the dose-dependent effects of Eugenol, a structurally similar compound to this compound, in various biological assays. This data serves as a surrogate to estimate the potential effective concentrations for this compound.

Cytotoxic Activity of Eugenol against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia23.7[1]
U-937Leukemia39.4[1]
3LL LewisLung Carcinoma89.6[1]
HepG2Liver Cancer118.6[1]
SNU-C5Colon Cancer129.4[1]
PC3Prostate Cancer89.44 µg/mL[1]
MCF-7Breast Cancer1.5 µg/mL[1]
MDA-MB-231Breast Cancer2.89 mM[1]
HeLaCervical Cancer200 µg/mL[2]
SAOS-2Osteosarcoma> 1 mM (viability reduced to 41%)[3]
Detroit-562Oropharyngeal Carcinoma> 1 mM (viability reduced to 37%)[3]
Anti-Inflammatory and Antioxidant Activities of Eugenol
AssayModelEffectEffective Concentration/DoseReference
DPPH Radical ScavengingIn vitroAntioxidantIC50 = 0.1967 mg/mL[4]
ABTS Radical ScavengingIn vitroAntioxidantIC50 = 0.1492 mg/mL[4]
Inhibition of TNF-α and IL-6Peripheral Blood Mononuclear Cells (PBMCs) from RA patientsAnti-inflammatoryDose-dependent decrease[5]
Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)LPS-induced acute lung injury in miceAnti-inflammatoryDose-dependent improvement, significant effects at 150 mg/kg[6]
Inhibition of ROS formationIn vitroAntioxidantIC50 = 5 µg/mL[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Eugenol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Anti-Inflammatory Assay (Measurement of Cytokines)

This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants using ELISA (Enzyme-Linked Immunosorbent Assay).

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of different concentrations of the test compound.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Block non-specific binding sites.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples. Analyze the dose-dependent effect of the test compound on cytokine production.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural compounds, including Eugenol, have been shown to inhibit this pathway.[4][7][8]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Genes induces transcription This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Dose-Response Analysis

The following diagram illustrates a typical workflow for determining the dose-response relationship of a compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Treatment Cell Treatment Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Dose_Response_Curve Dose-Response Curve Generation Data_Acquisition->Dose_Response_Curve IC50_Calculation IC50 Calculation Dose_Response_Curve->IC50_Calculation

Caption: A generalized workflow for dose-response analysis in cell-based assays.

References

Comparative Docking Analysis of Eugenitin with Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential interactions of eugenitin with proteins implicated in inflammation, cancer, and microbial infections.

This guide provides a comparative overview of the potential binding affinities of this compound, a chromone derivative found in cloves, with various protein targets. Due to the limited availability of direct docking studies on this compound, this analysis leverages data from its close structural analog, eugenol, and other chromone derivatives to provide insights into its therapeutic potential. The data presented herein is intended to guide further in-silico and in-vitro research into the pharmacological applications of this compound.

Overview of this compound and its Potential Biological Activities

This compound (5-hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one) is a natural phenolic compound that has garnered interest for its potential therapeutic properties.[1] Structurally similar to other bioactive chromones, this compound is anticipated to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking studies are crucial computational tools to predict the binding affinity and interaction between a ligand, such as this compound, and its protein target, providing a basis for understanding its mechanism of action and for further drug development.

Comparative Docking Data

The following tables summarize the binding energies of eugenol and other chromone derivatives against key protein targets. Binding energy is a measure of the affinity between the ligand and the protein; a more negative value indicates a stronger interaction.

Table 1: Comparative Docking Data for Anti-Inflammatory Target

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
EugenolCyclooxygenase-2 (COX-2)3LN1-7.3 to -8.1Aspirin-7.5
EugenolCyclooxygenase-2 (COX-2)5KIR-5.22--

Table 2: Comparative Docking Data for Anticancer Targets

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
Eugenol DerivativesBreast Cancer Receptors (ERα, PR, EGFR, etc.)Various-8.3 to -8.6--
Chromone DerivativesBcr-Abl Kinase1K1FNot SpecifiedImatinibNot Specified
Chromone DerivativesCyclin-Dependent Kinase 4 (CDK4)Not SpecifiedStronger than referenceDoxorubicinNot Specified

Table 3: Comparative Docking Data for Antimicrobial Targets

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
Eugenol DerivativesE. coli proteinsNot Specified-5.2--
Benzofuran DerivativesE. coli DNA Gyrase B5MMN-7.8O54-9.0
Benzofuran DerivativesE. coli Dihydrofolate Reductase (DHFR)3SQYNot Specified--

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies using AutoDock Vina, a widely used software for this purpose. This protocol is based on common practices reported in the literature.

3.1. Preparation of Protein and Ligand

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[2][3][4]

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structure of the ligand (e.g., this compound) is obtained from a chemical database such as PubChem or sketched using chemical drawing software.[1][5]

    • The ligand's geometry is optimized to its lowest energy conformation.

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is also saved in the PDBQT file format.

3.2. Docking Simulation

  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.

  • Running AutoDock Vina: The docking simulation is performed using the AutoDock Vina program. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Results: The output of the docking simulation includes multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.[6]

Visualizations

Workflow for Comparative Molecular Docking Study

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB) grid Grid Box Generation p_prep->grid Target Structure l_prep Ligand Preparation (PubChem) docking Molecular Docking (AutoDock Vina) l_prep->docking Ligand Structure grid->docking results Binding Energy RMSD, Ki docking->results visual Interaction Visualization (PyMOL, Discovery Studio) results->visual comparison Comparative Analysis visual->comparison

Caption: General workflow for a comparative molecular docking study.

Signaling Pathway Inhibition by this compound (Hypothesized)

G cluster_inflammation Inflammation cluster_cancer Cancer cluster_microbial Microbial Infection This compound This compound COX2 COX-2 This compound->COX2 inhibits Bcr_Abl Bcr-Abl This compound->Bcr_Abl inhibits EGFR EGFR This compound->EGFR inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits DHFR DHFR This compound->DHFR inhibits Prostaglandins Prostaglandins COX2->Prostaglandins synthesis Cell_Proliferation Cell Proliferation Bcr_Abl->Cell_Proliferation EGFR->Cell_Proliferation DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis

Caption: Hypothesized inhibitory pathways of this compound.

Conclusion

The compiled data from molecular docking studies of eugenol and other chromone derivatives suggest that this compound has the potential to bind to and inhibit key proteins involved in inflammation, cancer, and microbial infections. The predicted binding affinities for targets such as COX-2, various cancer-related receptors, and bacterial enzymes are promising and warrant further investigation. This comparative guide serves as a foundational resource for researchers to design and conduct further computational and experimental studies to validate the therapeutic potential of this compound. It is important to note that these in-silico results are predictive and require experimental validation through in-vitro and in-vivo assays to confirm the biological activity of this compound.

References

Validating the Mechanism of Action of Eugenitin in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide synthesizes available preclinical data on eugenol, a close structural analog of eugenitin. Due to a lack of specific experimental data for this compound in the public domain, eugenol is used as a proxy to infer potential mechanisms of action. This information is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound, a chromone derivative found in cloves, has garnered interest for its potential anticancer properties. This guide provides a comparative analysis of the proposed mechanism of action of this compound, primarily based on studies of its analog eugenol, against standard chemotherapeutic agents like Doxorubicin and Cisplatin. The data presented herein is intended to provide a framework for researchers to design and interpret experiments aimed at validating this compound's efficacy and mechanism in various cancer cell lines.

Comparative Efficacy Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for eugenol, Doxorubicin, and Cisplatin in two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), to provide a comparative perspective on their cytotoxic effects. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions[1][2][3].

Table 1: Comparative IC50 Values in MCF-7 Cancer Cell Line

CompoundIC50 (µM)Incubation TimeReference
Eugenol22.7548h[4]
Eugenol~900 (EC50)Not Specified[5]
Doxorubicin2.524h[3]
Doxorubicin0.4 - 0.7 (Resistant)Not Specified[6]
CisplatinVaries widely48h or 72h[1]

Table 2: Comparative IC50 Values in HeLa Cancer Cell Line

CompoundIC50 (µM)Incubation TimeReference
Eugenol~200,000 (as 200 mg/ml extract)Not Specified[7]
Doxorubicin2.924h[3]
Doxorubicin~2.4Not Specified[8]
CisplatinVaries widely48h or 72h[1][2]

Proposed Mechanism of Action of this compound (inferred from Eugenol)

Based on extensive research on eugenol, the proposed anticancer mechanism of this compound likely involves a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis

Eugenol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines[9][10]. This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by:

  • Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.

  • Caspase activation: Activation of caspase-9 and caspase-3, which are key executioners of apoptosis[11].

Cell Cycle Arrest

Eugenol can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that eugenol can induce cell cycle arrest at the G2/M phase or S phase in different cancer cell lines[4][12]. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

Eugenol has been reported to interfere with key signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Eugenol has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival[13][14].

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Eugenol can suppress the activation of NF-κB, thereby reducing the expression of its downstream target genes that promote cancer cell growth and survival[15][16][17].

Experimental Protocols

To validate the proposed mechanism of action of this compound, the following key experiments are recommended:

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and positive controls (Doxorubicin, Cisplatin) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for different time points (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Protocol:

  • Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Treat the cells with a sub-lethal concentration of this compound.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the wound at different time points to quantify the extent of cell migration.

Visualizations

Proposed Signaling Pathway of this compound in Cancer Cells

Eugenitin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Bax Bax This compound->Bax Promotes CellCycle Cell Cycle Proteins This compound->CellCycle Inhibits Akt Akt pAkt p-Akt Bcl2 Bcl-2 pAkt->Bcl2 Proliferation Cell Proliferation & Survival pAkt->Proliferation pNFkB p-NF-κB pNFkB->Bcl2 pNFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Bax->Apoptosis Promotes Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest CellCycleArrest->Proliferation Inhibits

Caption: Proposed mechanism of this compound's anticancer effects.

Experimental Workflow for Validating this compound's Mechanism of Action

Experimental_Workflow Start Start: Treat Cancer Cells with this compound MTT MTT Assay (Cell Viability & IC50) Start->MTT Flow Flow Cytometry (Annexin V/PI for Apoptosis) Start->Flow Western Western Blot (Protein Expression) Start->Western Wound Wound Healing Assay (Cell Migration) Start->Wound Data Data Analysis & Interpretation MTT->Data Flow->Data Western->Data Wound->Data Logical_Relationship This compound This compound Pathway Inhibition of PI3K/Akt & NF-κB This compound->Pathway Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Result Decreased Cancer Cell Proliferation & Survival Pathway->Result Apoptosis->Result CellCycle->Result

References

Reproducibility of Eugenol's Bioactive Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different experimental settings is paramount. This guide provides a comparative analysis of the reported biological activities of eugenol, a major bioactive constituent of clove oil, to assess the reproducibility of its effects. Due to a lack of direct multi-laboratory reproducibility studies, this guide synthesizes data from various independent studies to offer insights into the consistency of eugenol's anti-inflammatory, anti-cancer, and anti-viral properties.

Executive Summary

Eugenol has demonstrated a range of promising pharmacological activities in numerous preclinical studies.[1][2][3] Across different laboratory settings, eugenol consistently exhibits anti-inflammatory, anti-cancer, and anti-viral effects.[2][4][5][6] This guide consolidates key quantitative data, details the experimental protocols used, and visualizes the molecular pathways involved to provide a comprehensive overview of eugenol's performance and aid in the design of future studies. While the available data suggests a generally consistent profile of bioactivity, variations in experimental conditions, such as cell lines and dosages, contribute to differences in the observed potency of its effects.

Anti-inflammatory Effects

Eugenol's anti-inflammatory properties have been widely reported, primarily attributed to its ability to modulate key inflammatory pathways.[7][8] Studies consistently show that eugenol can reduce the expression of pro-inflammatory cytokines and enzymes.

Comparative Efficacy of Eugenol in In Vitro and In Vivo Models
Experimental Model Eugenol Concentration/Dose Key Findings Reference
Human Dermal Fibroblasts (in vitro)0.011% (v/v)Significantly inhibited the production of VCAM-1, IP-10, I-TAC, and MIG.[6]
TNF-α-induced Human Fibroblast-like Synoviocytes (in vitro)5, 10, or 20 μMInhibited proliferation, migration, invasion, and angiogenesis; promoted apoptosis.[5]
Lipopolysaccharide (LPS)-induced Lung Injury in Mice (in vivo)Not specifiedDecreased proinflammatory cytokines (TNF-α), NF-κB-mediated signaling, and macrophage infiltration.[7]
Carbon Tetrachloride (CCl4)-induced Hepatic Fibrosis in Rats (in vivo)Not specifiedReduced expression of pro-inflammatory cytokines (IL-6, TNF-α) and the transcription factor NF-kB.[5]
Male Swiss Albino Mice (in vivo)Not specifiedReduced expression of COX-2, iNOS, and TNF-α.[7]
Experimental Protocol: Assessment of Anti-inflammatory Activity in Human Dermal Fibroblasts
  • Cell Culture: Human dermal fibroblasts were cultured in a suitable medium.

  • Induction of Inflammation: Cells were pre-treated with a combination of cytokines to induce an inflammatory state.

  • Treatment: Four concentrations of clove essential oil (CEO), of which eugenol is the major component, were tested: 0.011, 0.0037, 0.0012, and 0.00041% (v/v).[6]

  • Biomarker Analysis: The levels of 17 protein biomarkers involved in inflammation and tissue remodeling were measured in the cell culture supernatant using a multiplex immunoassay.[6]

  • Gene Expression Analysis: The effect of 0.011% CEO on genome-wide gene expression was evaluated using microarray analysis.[6]

Signaling Pathway: Eugenol's Modulation of Inflammatory Responses

G cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus NFkB NF-κB Stimulus->NFkB MAPK MAPK Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->NFkB Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation Eugenol Eugenol Eugenol->NFkB Inhibits Eugenol->COX2 Inhibits

Caption: Eugenol inhibits inflammatory pathways by targeting NF-κB and COX-2.

Anti-Cancer Effects

Eugenol's anti-cancer activity has been demonstrated across a variety of cancer cell lines, where it has been shown to induce apoptosis, arrest the cell cycle, and inhibit cell migration and proliferation.[1][2][9]

Comparative Cytotoxicity of Eugenol in Different Cancer Cell Lines
Cancer Cell Line IC50 Value Alternative Compound Alternative's IC50 Reference
Breast Cancer (MCF-7)22.75 µM--[10]
Breast Cancer (MDA-MB-231)15.09 µM--[10]
Cervical Cancer (HeLa)50-200 µM (cytotoxic range)Cisplatin0.5–2.5 µM (in combination)[9][10]
Colorectal Cancer (Caco-2)800 µM (effective dose)Cinnamaldehyde75 µM[9][11]
Colorectal Cancer (SW-620)800 µM (effective dose)Cinnamaldehyde75 µM[9][11]
Human Gastric Carcinoma (AGS)Not specifiedCapsaicinNot specified[10]
Experimental Protocol: In Vitro Anti-Cancer Activity Assessment
  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture media.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of eugenol for a specified duration (e.g., 72 hours).[9][11] The viability of cells is then determined by adding MTT reagent and measuring the absorbance.

  • Apoptosis Assay (Annexin V-FITC): To quantify apoptosis, cells treated with eugenol are stained with Annexin V-FITC and propidium iodide, followed by analysis using flow cytometry.[9][11]

  • Cell Cycle Analysis: Eugenol-treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[9][11]

  • Migration Assay (Wound Healing Assay): A scratch is made in a confluent monolayer of cells, which are then treated with eugenol. The rate of wound closure is monitored over time to assess cell migration.[9]

Experimental Workflow: Assessing Anti-Cancer Effects of Eugenol

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Cancer Cell Culture A2 Eugenol Treatment A1->A2 A3 Cell Viability Assay (MTT) A2->A3 A4 Apoptosis Assay (Flow Cytometry) A2->A4 A5 Cell Cycle Analysis A2->A5 A6 Migration Assay A2->A6 B1 Xenograft Model in Mice B2 Eugenol Administration B1->B2 B3 Tumor Size Measurement B2->B3

Caption: Workflow for evaluating the anti-cancer effects of eugenol.

Anti-Viral Effects

Eugenol has demonstrated inhibitory effects against a range of viruses, including Herpes Simplex Virus (HSV) and Influenza A Virus (IAV).[3][4][12] Its mechanisms of action include direct interaction with viral particles and inhibition of viral replication.[12]

Comparative Anti-Viral Activity of Eugenol
Virus Eugenol Concentration/Dose Key Findings Alternative Compound Reference
Herpes Simplex Virus 1 (HSV-1)IC50: 16.2 mg/mLInhibits viral replication.Acyclovir (synergistic effect)[3][4]
Herpes Simplex Virus 2 (HSV-2)IC50: 25.6 mg/mLInhibits viral replication.Acyclovir (synergistic effect)[3][4]
Influenza A Virus (IAV)Not specifiedInhibits viral replication.-[4]
Ebola Virus (EBOV)EC50: 1.3 ± 0.5 µMModerate activity in vitro.-[4][13]
Experimental Protocol: Plaque Reduction Assay for Anti-Viral Activity
  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in culture plates.

  • Virus Inoculation: The cells are infected with a known amount of the virus.

  • Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of eugenol.

  • Plaque Formation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).

  • Quantification: Plaques are stained and counted. The concentration of eugenol that reduces the number of plaques by 50% (IC50) is determined.[4]

Conclusion

The available body of research indicates that eugenol exhibits consistent anti-inflammatory, anti-cancer, and anti-viral properties across a variety of experimental models and laboratory settings. While the effective concentrations and specific molecular mechanisms can vary depending on the experimental design, the overall qualitative effects of eugenol appear to be reproducible. This guide provides a foundational comparison for researchers, highlighting the need for standardized protocols and direct multi-laboratory studies to further solidify the reproducibility of eugenol's therapeutic potential. The presented data and methodologies can serve as a valuable resource for designing new experiments and for the continued development of eugenol as a potential therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eugenitin
Reactant of Route 2
Reactant of Route 2
Eugenitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.